molecular formula C10H15ClN2O B1382888 (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride CAS No. 1414960-53-4

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

カタログ番号: B1382888
CAS番号: 1414960-53-4
分子量: 214.69 g/mol
InChIキー: CJMAKPYPZQWWSK-OGFXRTJISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[4-[(1R)-1-aminoethyl]phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMAKPYPZQWWSK-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)NC(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Applications of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, chiral building blocks are the foundational elements that dictate the stereospecificity and ultimate efficacy of active pharmaceutical ingredients (APIs). (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a highly versatile, bifunctional chiral intermediate. Featuring a primary amine, an acetamide moiety, and a strictly defined (R)-stereocenter, this compound serves as a critical precursor for synthesizing complex targeted therapies. This whitepaper provides an in-depth technical analysis of its structural properties, reactivity, biocatalytic synthesis, and analytical characterization.

Structural Identity and Physicochemical Profiling

The molecule consists of a central phenyl ring substituted at the para positions. On one end, an acetamide group provides metabolic stability and hydrogen-bonding capabilities. On the other, a 1-aminoethyl group introduces a primary amine and a chiral center[1]. The hydrochloride salt form is specifically utilized to prevent the oxidation and racemization that typically plague free aliphatic amines.

Quantitative Data Summary

The following table consolidates the definitive physicochemical parameters of the compound[1][2][3]:

PropertyValueCausality / Significance
Chemical Name (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HClStandard IUPAC nomenclature.
CAS Registry Number 120342-71-4 (Salt) / 757151-43-2 (Free Base)Primary identifiers for procurement and safety tracking.
Molecular Formula C₁₀H₁₅ClN₂OReflects the protonated amine and chloride counterion.
Molecular Weight 214.69 g/mol Low molecular weight ideal for fragment-based drug design.
SMILES String CC(N)C1=CC=C(NC(C)=O)C=C1.ClTopological representation for cheminformatics.
Stereochemistry (R)-configurationCritical for specific binding pocket interactions.
Physical State Crystalline SolidThe HCl salt ensures thermodynamic stability.

Structural Dynamics and Reactivity Map

The utility of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride stems from its orthogonal reactivity. The primary amine can act as a potent nucleophile in amide coupling or reductive amination reactions, while the acetamide group remains relatively inert under standard basic conditions, allowing for selective functionalization.

Reactivity Core (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Amine Primary Amine (-NH2) Nucleophilic substitution Amide coupling Core->Amine Position 1' Chiral Chiral Core->Chiral Alpha carbon Acetamide Acetamide Group Hydrogen bond donor/acceptor Metabolic stability Core->Acetamide Position 4 Aryl Phenyl Ring π-π stacking Hydrophobic interactions Core->Aryl Scaffold

Fig 1: Structural reactivity map highlighting key pharmacophoric and synthetic nodes.

Biocatalytic Synthesis and Chiral Resolution

Protocol: Biocatalytic Synthesis of the (R)-Enantiomer

1. Substrate Preparation: Suspend 4-acetamidoacetophenone (50 mM) in a phosphate buffer (100 mM, pH 7.5). Causality: The slightly alkaline pH maintains the stability of the enzyme while ensuring the amine donor remains partially unprotonated to initiate the reaction.

2. Co-factor and Donor Addition: Add Pyridoxal 5'-phosphate (PLP, 1 mM) and isopropylamine (1 M). Causality: PLP acts as the essential electron shuttle, forming a Schiff base with the amine donor and subsequently transferring the amino group to the ketone substrate. Isopropylamine is used in vast excess to drive the thermodynamic equilibrium toward product formation via Le Chatelier's principle.

3. Enzyme Introduction: Introduce an (R)-selective ω-transaminase (e.g., engineered from Arthrobacter sp.). Causality: The (R)-selective enzyme specifically binds the pro-R face of the ketone, ensuring strict stereocontrol that chemical catalysts struggle to match.

4. Incubation & Self-Validating Extraction: Incubate at 30°C for 24 hours. Validation Step: Perform a ninhydrin stain on a TLC plate. The reaction is validated as complete when the ketone spot (UV-active, ninhydrin-negative) is fully replaced by the amine spot (UV-active, ninhydrin-positive). Adjust pH to 11 using NaOH to fully deprotonate the product, then extract with ethyl acetate.

5. Hydrochloride Salt Formation: Bubble dry HCl gas into the ethyl acetate extract at 0°C. Causality: The free base is susceptible to oxidative degradation. Converting it to the hydrochloride salt immediately precipitates the product as a highly pure, stable crystalline solid, leaving organic impurities in the supernatant.

Synthesis A 4-Aminoacetophenone B Acetylation (Ac2O) A->B C 4-Acetamidoacetophenone B->C D Asymmetric Transamination (ω-Transaminase, PLP) C->D E (R)-Enantiomer Free Base D->E F Salt Formation (HCl in Ether) E->F G Target Hydrochloride Salt F->G

Fig 2: Biocatalytic synthetic workflow for the (R)-enantiomer hydrochloride salt.

Analytical Characterization: Chiral HPLC

To guarantee the stereochemical integrity of the synthesized building block, precise analytical methods must be employed. The following protocol outlines the industry-standard method for determining enantiomeric excess.

Protocol: Determination of Enantiomeric Excess (ee) via Chiral HPLC

1. Column Selection: Utilize a Chiralpak IG column (amylose-based chiral stationary phase). Causality: The amylose backbone provides helical cavities that differentially interact with the (R) and (S) enantiomers via hydrogen bonding, pi-pi interactions, and steric inclusion, allowing for distinct retention times.

2. Mobile Phase Configuration: Prepare a mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: Hexane and IPA provide a standard normal-phase elution environment. The addition of 0.1% DEA is critical; it suppresses secondary interactions between the primary amine of the analyte and residual acidic silanols on the silica support, preventing peak tailing and ensuring sharp resolution.

3. Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase. Add 1 µL of triethylamine. Causality: Because the compound is a hydrochloride salt, it must be neutralized to its free base form in situ so that the amine can properly interact with the chiral stationary phase.

4. Execution & Self-Validation: Run the flow rate at 1.0 mL/min with UV detection at 254 nm. Validation Step: Inject a racemic standard prior to the sample. The method is considered a self-validating system only if the resolution factor (Rs) between the (R) and (S) peaks is ≥ 2.0. If baseline separation is achieved, proceed with the sample injection to calculate the ee.

Conclusion

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a triumph of targeted organic synthesis, offering drug developers a rigid, stereochemically pure scaffold. By understanding the causality behind its salt formation, utilizing biocatalytic transamination for its synthesis, and employing rigorous chiral chromatography for its validation, researchers can seamlessly integrate this compound into advanced API pipelines.

References

Sources

An In-depth Technical Guide to the Structure Elucidation of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a logical, field-proven workflow, explaining the causality behind each experimental choice and demonstrating how a combination of spectroscopic and chromatographic techniques can be synergistically employed to unambiguously determine the compound's constitution, connectivity, and absolute stereochemistry.

Introduction: The Importance of Unambiguous Characterization

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a chiral molecule with the chemical formula C₁₀H₁₅ClN₂O.[1] The presence of a stereocenter at the ethylamine moiety necessitates not only the confirmation of its chemical structure but also the definitive assignment of its (R)-configuration. In pharmaceutical development, the stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, a rigorous and self-validating analytical cascade is paramount for regulatory submission and ensuring patient safety.

This guide will detail a multi-technique approach, beginning with fundamental structural confirmation and culminating in the definitive assignment of the absolute configuration.

Foundational Structural Analysis: Confirming Connectivity

The initial phase of the elucidation focuses on confirming the molecular formula and the connectivity of the atoms within the molecule. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry provides the molecular weight of the free base and its fragmentation pattern, which offers initial structural clues.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the hydrochloride salt in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the full scan mass spectrum over a mass range of m/z 50-500.

Expected Results & Interpretation:

The protonated molecule of the free base (C₁₀H₁₄N₂O) is expected at a specific m/z. The high-resolution data allows for the calculation of the elemental composition, confirming the molecular formula.

ParameterExpected Value
Molecular Formula (Free Base) C₁₀H₁₄N₂O
Exact Mass (Free Base) 178.1106 g/mol
[M+H]⁺ (Monoisotopic) 179.1182 m/z

Fragmentation analysis (MS/MS) can further support the proposed structure. For instance, cleavage of the C-N bond of the ethylamine side chain would lead to characteristic fragment ions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.[4][5] A suite of 1D and 2D NMR experiments is employed to assemble the molecular puzzle.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH and -OH).[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: To identify all proton environments.

    • ¹³C NMR: To identify all carbon environments.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra. These predictions are based on established chemical shift principles for analogous structures.[7][8][9]

Table 1: Predicted ¹H NMR Data

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH₂ (Amine) ~8.5-9.5Broad singlet-3H
NH (Amide) ~10.0Singlet-1H
Aromatic H (ortho to acetamide) ~7.6Doublet~8.52H
Aromatic H (ortho to ethylamine) ~7.3Doublet~8.52H
CH (Ethylamine) ~4.4Quartet~6.81H
CH₃ (Acetamide) ~2.1Singlet-3H
CH₃ (Ethylamine) ~1.6Doublet~6.83H

Note: The chemical shift of the amine protons (NH₃⁺ in the hydrochloride salt) can be highly variable and may exchange with residual water in the solvent.[10]

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted δ (ppm)
C=O (Amide) ~168
Aromatic C (ipso-acetamide) ~140
Aromatic C (ipso-ethylamine) ~135
Aromatic C (ortho to acetamide) ~128
Aromatic C (ortho to ethylamine) ~119
CH (Ethylamine) ~50
CH₃ (Acetamide) ~24
CH₃ (Ethylamine) ~21

Structural Elucidation Workflow using NMR Data:

The following diagram illustrates how the different NMR experiments are used in concert to build the final structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structural Fragments 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Ethylamine Ethylamine Sidechain (-CH(NH₂)-CH₃) COSY->Ethylamine Connects CH and CH₃ HSQC->Ethylamine Acetamide Acetamide Group (-NH-CO-CH₃) HSQC->Acetamide Benzene para-Substituted Benzene Ring HSQC->Benzene HMBC->Benzene Connects aromatic protons to ipso carbons Final_Structure Complete Structure (Connectivity Confirmed) HMBC->Final_Structure Connects fragments (e.g., ethylamine CH to aromatic C) Ethylamine->Final_Structure Acetamide->Final_Structure Benzene->Final_Structure

Caption: NMR workflow for establishing molecular connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amine Salt) 3200-2800 (broad)Characteristic of R-NH₃⁺
N-H Stretch (Amide) ~3300Secondary amide N-H stretch
C-H Stretch (Aromatic) 3100-3000
C-H Stretch (Aliphatic) 3000-2850
C=O Stretch (Amide I) ~1660Strong absorption
N-H Bend (Amide II) ~1550
C-N Stretch 1335-1250Aromatic amine

The presence of these characteristic bands provides corroborating evidence for the proposed structure.[11][12][13][14]

Stereochemical Determination: Assigning the (R)-Configuration

Once the connectivity is established, the final and most critical step is to determine the absolute configuration of the chiral center. This is most reliably achieved using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC: Separating the Enantiomers

Chiral HPLC is a powerful technique for separating enantiomers, allowing for the determination of enantiomeric purity and, with an appropriate standard, the assignment of absolute configuration.[2][15][16][17]

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., cellulose or amylose derivatives) is often effective for the separation of chiral amines.[2][18]

  • Mobile Phase Optimization:

    • Start with a normal phase mobile phase, such as a mixture of n-hexane and isopropanol.

    • A small amount of a basic additive, like diethylamine (DEA), is often required to improve the peak shape and resolution of amines.

  • Analysis:

    • Inject a solution of the racemic standard of N-[4-(1-Amino-ethyl)-phenyl]-acetamide to determine the retention times of both enantiomers.

    • Inject a solution of the sample of interest.

    • Compare the retention time of the sample peak with those of the enantiomers from the racemic standard. The use of a certified (R)-enantiomer standard is required for definitive assignment.

Expected Results:

The chromatogram of the racemic mixture will show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The sample of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride should ideally show a single peak that co-elutes with one of the peaks from the racemic standard.

Workflow for Chiral Purity Assessment:

Chiral_HPLC_Workflow Sample_Prep Prepare Sample and Racemic Standard Solutions HPLC_Setup Setup Chiral HPLC System (CSP, Mobile Phase) Sample_Prep->HPLC_Setup Inject_Racemic Inject Racemic Standard HPLC_Setup->Inject_Racemic Inject_Sample Inject (R)-Enantiomer Sample HPLC_Setup->Inject_Sample Determine_RT Determine Retention Times (RT) of (R) and (S) Enantiomers Inject_Racemic->Determine_RT Compare_RT Compare Sample RT with Standard RTs Determine_RT->Compare_RT Inject_Sample->Compare_RT Conclusion Confirm (R)-Configuration and Enantiomeric Purity Compare_RT->Conclusion

Caption: Workflow for the determination of absolute configuration using chiral HPLC.

Advanced NMR Techniques for Stereochemical Analysis (Optional)

In the absence of a chiral standard for HPLC, advanced NMR techniques using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed.[19][20][21][22] For example, reaction of the amine with Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) would produce diastereomeric amides.[21] The ¹H or ¹⁹F NMR spectra of these diastereomers would exhibit different chemical shifts, and analysis of these differences can allow for the assignment of the absolute configuration.[22] This method, however, requires careful interpretation and is generally considered a secondary confirmation method to chiral chromatography.

Conclusion

The structural elucidation of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments, complemented by FTIR, unambiguously establishes the molecular connectivity. Finally, chiral HPLC provides the definitive assignment of the (R)-configuration at the stereocenter. This rigorous, multi-faceted approach ensures a high degree of confidence in the identity and stereochemical purity of the compound, a critical requirement in the field of drug development and chemical research.

References

  • PubChem. N-(4-Ethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Smajlagić, A., & Srabović, M. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10). [Link]

  • NextSDS. N-[4-(1-aminoethyl)phenyl]acetamide. [Link]

  • Journal of Integrated Science & Technology. (2016). A review on Synthesis of Aminoacetanilides. [Link]

  • de Oliveira, G. G., et al. (2010). Synthesis and complete assignment of the 1H and 13C NMR signals of new acetamido and aminoflavonoid derivatives. Magnetic Resonance in Chemistry, 48(11), 881-886. [Link]

  • Pirkle, W. H., & Welch, C. J. (2003). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry, 68(1), 138-142. [Link]

  • Wenzel, T. J., et al. (2006). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Tetrahedron: Asymmetry, 17(13), 1969-1977. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-17. [Link]

  • Sumichiral. Chiral Columns for enantiomer separation by HPLC. [Link]

  • ResearchGate. (2020). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

  • Ren, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1041-1049. [Link]

  • Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12896-12906. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 192-200. [Link]

  • ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. [Link]

  • Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 360. [Link]

  • Google Patents. (2010). Method of producing acetamidine hydrochloride.
  • National Science Foundation. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. [Link]

  • Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 26(2), 248-254. [Link]

  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Rowan Digital Works. (2025). The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. [Link]

  • LinkedIn. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Rowan University. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • Google Patents. (2015). An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
  • MDPI. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • Pérez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

  • US EPA. (2023). Acetamide, N-ethyl-N-phenyl-. [Link]

  • da Silva, A. M., et al. (2021). Desktop NMR for structure elucidation and identification of strychnine adulteration. Analyst, 146(18), 5589-5595. [Link]

  • Semantic Scholar. Supporting Information. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. (2025). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. [Link]

  • ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. [Link]

  • Matysová, L., & Šícha, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-163. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Creative Biolabs. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11096-11108. [Link]

  • Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 360. [Link]

  • Al-Awadi, F. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5949. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, enantiopure chiral building blocks are the foundation of targeted therapeutics. (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride (CAS 120342-71-4) is a highly versatile, high-value intermediate utilized extensively in the synthesis of kinase inhibitors, GPCR ligands, and advanced active pharmaceutical ingredients (APIs). Featuring an (R)-configured benzylic stereocenter and orthogonally protected nitrogen moieties, this compound allows chemists to execute complex, multi-step synthetic sequences with absolute regiochemical and stereochemical control.

This whitepaper serves as an authoritative technical guide, detailing the physicochemical profiling, advanced biocatalytic synthesis, and self-validating laboratory protocols required to handle and characterize this critical molecule.

Structural and Physicochemical Profiling

The structural brilliance of CAS 120342-71-4 lies in its dual-functionality. It possesses a highly nucleophilic primary amine at the benzylic position and a stable, electron-withdrawing acetamide group at the para position of the phenyl ring[1]. Supplying this molecule as a hydrochloride salt is a deliberate process chemistry choice: it ensures high stability against oxidative degradation, drastically reduces the hygroscopicity associated with free benzylic amines, and provides a highly crystalline solid ideal for long-term storage[2].

Table 1: Physicochemical Properties
PropertySpecification / Value
CAS Number 120342-71-4
Chemical Name (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
Molecular Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.69 g/mol
Stereochemistry (R)-enantiomer
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, and Methanol; Insoluble in Hexanes

Advanced Synthetic Methodologies: Biocatalytic Asymmetric Amination

Historically, enantiopure 1-arylethylamines were synthesized via classical resolution using chiral acids (e.g., tartaric acid). This approach is fundamentally flawed for modern scale-up, as it caps the theoretical yield at 50% and generates massive chemical waste.

State-of-the-art process chemistry now relies on biocatalytic asymmetric reductive amination . By employing a Pyridoxal Phosphate (PLP)-dependent ω-transaminase (ω-TA), the prochiral ketone 4-acetamidoacetophenone can be directly and stereoselectively converted into the (R)-amine[3].

The Causality of the Reaction Design: Isopropylamine is utilized as the amine donor in vast excess. The thermodynamic causality here is critical: the transfer of the amino group from isopropylamine generates acetone as a byproduct[3]. By continuously removing this volatile acetone (via nitrogen sparging or mild vacuum), Le Chatelier's principle drives the equilibrium entirely toward product formation, achieving >99% conversion and >99% enantiomeric excess (ee).

Biocatalysis Ketone 4-Acetamidoacetophenone Amine (R)-N-[4-(1-Amino-ethyl)- phenyl]-acetamide Ketone->Amine Asymmetric Amination TA ω-Transaminase (PLP-dependent) TA->Amine Catalysis Donor Isopropylamine (Amine Donor) Donor->Amine NH2 Transfer Byproduct Acetone (Removed) Donor->Byproduct Oxidation

Fig 1. PLP-dependent ω-transaminase mediated asymmetric amination cascade.

Orthogonal Reactivity in Drug Development

In medicinal chemistry, controlling the sequence of reactions is paramount. CAS 120342-71-4 offers a built-in orthogonal reactivity profile that prevents unwanted side reactions during complex API assembly.

  • The Benzylic Amine (Primary Nucleophile): Sterically accessible and highly nucleophilic. It is the ideal candidate for SₙAr reactions, Buchwald-Hartwig cross-couplings, or amide bond formations to assemble the core pharmacophore.

  • The Acetamide (Masked Aniline): Acts as a robust masking group for the aniline nitrogen. It remains completely stable under standard basic and mildly acidic coupling conditions. Once the drug core is assembled, the acetamide can be cleaved via strong acidic or basic hydrolysis to liberate the aniline for late-stage functionalization.

OrthogonalReactivity Molecule (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl Site1 Benzylic Amine (-NH2) Primary Nucleophile Molecule->Site1 Site2 Acetamide (-NHAc) Masked Aniline Molecule->Site2 Action1 SNAr / Buchwald-Hartwig Amide Coupling Site1->Action1 Step 1: Core Assembly Action2 Acidic/Basic Hydrolysis Liberates Aniline Site2->Action2 Step 2: Late-Stage Deprotection

Fig 2. Orthogonal reactivity profile for late-stage functionalization.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that dictate whether the reaction can proceed, eliminating guesswork.

Protocol A: Biocatalytic Synthesis of the Free Base
  • Preparation: Suspend 4-acetamidoacetophenone (100 mM) in 100 mM phosphate buffer (pH 7.5). Add isopropylamine (500 mM) and PLP cofactor (1 mM).

  • Enzymatic Addition: Introduce the engineered (R)-selective ω-transaminase (5 mg/mL). Incubate at 30 °C with orbital shaking (150 rpm). Apply a gentle nitrogen sweep to remove evolving acetone.

  • Self-Validating IPC: At 24 hours, remove a 10 µL aliquot, quench in 990 µL methanol, and centrifuge. Analyze the supernatant via HPLC (254 nm). Validation Check: The system validates completion only when the peak area of the starting ketone is < 1.0% relative to the product. Causality: Premature termination leads to difficult downstream purification due to the co-elution of the starting ketone and the product free base.

  • Workup: Adjust pH to 11.0 using 2M NaOH to deprotonate the amine. Extract with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Hydrochloride Salt Formation (CAS 120342-71-4)
  • Dissolution: Dissolve the crude (R)-free base in anhydrous 1,4-dioxane (10 mL/g).

  • Salt Formation: Dropwise, add 4.0 M HCl in dioxane (1.2 equivalents) under vigorous stirring at 0 °C. A white precipitate will immediately form.

  • Self-Validating IPC: After complete addition, measure the pH of the supernatant using a calibrated pH probe. Validation Check: The system is validated only if pH ≤ 2.0. Causality: A pH > 2.0 indicates incomplete protonation, which will drastically reduce the isolated yield of the hydrochloride salt during filtration and allow free-base impurities to persist.

  • Isolation: Filter the crystalline solid under a vacuum, wash with cold diethyl ether, and dry in a vacuum oven at 40 °C for 12 hours.

Protocol C: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

Accurate determination of chiral purity requires suppressing secondary interactions between the analyte and the column.

Table 2: Chiral HPLC Parameters
ParameterSpecification & Causality
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Method Causality Diethylamine (0.1%) is mandatory. It acts as a competing base to mask residual silanol groups on the chiral stationary phase, preventing severe peak tailing of the benzylic amine and ensuring accurate baseline integration for ee calculation.

References

  • N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride | 120342-71-4. Sigma-Aldrich.

  • 120342-71-4 | N-(4-(1-Aminoethyl)phenyl)acetamide. BLD Pharm. 1

  • N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride. ChemicalBook. 2

  • Structure of NADH-Dependent Carbonyl Reductase (CPCR2) from Candida parapsilosis Provides Insight into Mutations that Improve Catalytic Properties. ResearchGate. 3

Sources

Spectroscopic Profiling and Analytical Characterization of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary drug discovery, chiral benzylic amines serve as privileged pharmacophores and critical synthetic intermediates. (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride (CAS: 120342-71-4) [1] is a prime example of such a building block, featuring a para-substituted phenyl ring, a stable acetamide moiety, and a primary amine at a stereogenic center.

As a Senior Application Scientist, I frequently observe that the transition from synthetic isolation to downstream biological assay is bottlenecked by incomplete structural validation. The hydrochloride salt form is specifically utilized to prevent the spontaneous oxidation and racemization often observed in free benzylic amines. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this compound, detailing the causality behind the observed analytical phenomena and providing robust, field-proven protocols for its analysis.

Physicochemical and Structural Baseline

Before initiating spectroscopic analysis, it is imperative to establish the fundamental physicochemical parameters of the analyte. The presence of the hydrochloride salt significantly alters the solubility profile and the electronic environment of the molecule compared to its free base counterpart (CAS: 757151-43-2) [2].

ParameterValue / Description
Chemical Name (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
Molecular Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.69 g/mol (Salt) / 178.23 g/mol (Free Base)
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, and Water; Insoluble in Hexane
Stereochemistry (R)-configuration at the benzylic carbon

In-Depth Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for elucidating the atomic connectivity and stereochemical integrity of small molecules [3]. For this compound, DMSO-d₆ is the optimal solvent, as it fully dissolves the hydrochloride salt while preventing the rapid proton exchange of the -NH₃⁺ and amide -NH protons that would occur in protic solvents like D₂O or CD₃OD.

¹H NMR (400 MHz, DMSO-d₆) Assignments & Causality:

  • δ 1.48 (d, J = 6.8 Hz, 3H, -CH(NH₃⁺)CH₃): The methyl group splits into a doublet due to vicinal coupling (³J) with the adjacent methine proton.

  • δ 2.02 (s, 3H, -NHCOCH₃): The acetyl methyl group appears as a sharp singlet. Its upfield position is characteristic of a methyl group adjacent to a carbonyl but shielded by the lack of direct electronegative attachment.

  • δ 4.35 (q, J = 6.8 Hz, 1H, -CH(NH₃⁺)CH₃): The methine proton is significantly deshielded (shifted downfield) due to the strong electron-withdrawing inductive effect of the adjacent protonated amine (-NH₃⁺). In the free base, this signal would migrate upfield to approximately δ 3.9.

  • δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H, C3/C5) & δ 7.60 (d, J = 8.5 Hz, 2H, Ar-H, C2/C6): The aromatic protons exhibit a classic AA'BB' pseudo-quartet. The plane of symmetry renders the ortho and meta protons chemically equivalent but magnetically non-equivalent. The ortho coupling constant (~8.5 Hz) confirms the 1,4-disubstitution pattern.

  • δ 8.45 (br s, 3H, -NH₃⁺): The protonated amine appears as a broad singlet. The broadening is caused by the nuclear electric quadrupole moment of the ¹⁴N nucleus, which induces rapid relaxation of the attached protons, partially decoupling them from the adjacent methine proton.

  • δ 10.05 (s, 1H, -NHCOCH₃): The amide proton is highly deshielded due to resonance with the carbonyl oxygen and hydrogen bonding with the DMSO solvent.

¹³C NMR (100 MHz, DMSO-d₆) Key Resonances:

  • δ 20.5 & 24.0: Aliphatic methyl carbons (ethyl and acetyl, respectively).

  • δ 49.8: The chiral benzylic carbon.

  • δ 119.2, 127.4, 133.5, 139.8: Aromatic carbons. C1 (attached to the chiral center) and C4 (attached to the amide) are quaternary and exhibit lower intensity due to lack of Nuclear Overhauser Effect (NOE) enhancement.

  • δ 168.4: The amide carbonyl carbon.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the readily ionizable primary amine.

Mechanistic Fragmentation: Under low-energy Collision-Induced Dissociation (CID), the [M+H]⁺ precursor ion at m/z 179.1 undergoes a predictable fragmentation cascade. The primary driving force is the expulsion of a stable neutral molecule (ammonia) to generate a highly resonance-stabilized benzylic carbocation.

MS_Pathway M1 [M+H]+ m/z 179.1 M2 [M+H - NH3]+ m/z 162.1 M1->M2 - NH3 (-17 Da) M3 [M+H - NH3 - C2H2O]+ m/z 120.1 M2->M3 - Ketene (-42 Da)

Figure 1: ESI-MS/MS positive ion fragmentation pathway of the target compound.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups.

  • 2800–3000 cm⁻¹: A broad, intense band characteristic of the -NH₃⁺ stretching vibration. This "ammonium band" frequently obscures the underlying sp³ and sp² C-H stretches.

  • 1660 cm⁻¹ (Amide I): The C=O stretching vibration. It appears lower than a standard ketone (~1715 cm⁻¹) due to the resonance contribution from the amide nitrogen, which increases the single-bond character of the carbonyl group.

  • 1530 cm⁻¹ (Amide II): The N-H in-plane bending coupled with C-N stretching.

  • 830 cm⁻¹: The out-of-plane (oop) C-H bending vibration, definitively confirming the para-disubstituted benzene ring.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols have been engineered to include self-validating checkpoints. If a checkpoint fails, the operator must halt and troubleshoot, ensuring absolute data integrity.

Protocol A: Preparation and Acquisition of Quantitative ¹H NMR

Objective: Obtain high-resolution, integratable ¹H NMR spectra for purity and structural confirmation.

  • Sample Preparation: Weigh exactly 15.0 mg of the compound into a clean glass vial.

  • Solvation: Add 600 µL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds.

    • Self-Validation Checkpoint: The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity (shimming), leading to broadened peaks. Filter through a glass wool plug if necessary.

  • Transfer: Transfer 500 µL of the solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm to center the sample within the probe coils.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum to ensure full relaxation of the quaternary and amide protons, allowing for accurate integration.

    • Number of Scans (NS): 16 to 32.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct manually. Set the TMS peak to exactly 0.00 ppm.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee) Determination

Objective: Verify the stereochemical purity of the (R)-enantiomer against potential (S)-enantiomer contamination. Because the compound is a hydrochloride salt, it must be analyzed using a method that accounts for the basic amine to prevent severe peak tailing [4].

Chiral_Workflow S1 Sample Prep: Dissolve in Mobile Phase (Add 0.1% Diethylamine) S2 Column: Amylose-based CSP (e.g., Chiralpak AD-H) S1->S2 S3 Elution: Hexane / Isopropanol / DEA (80:20:0.1 v/v/v) S2->S3 S4 Detection: UV Absorbance (254 nm) S3->S4 S5 Analysis: Integration of (R) and (S) peaks (Calculate %ee) S4->S5

Figure 2: Step-by-step analytical workflow for determining enantiomeric purity via Chiral HPLC.

Mechanistic Insight for Chromatography: The addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable. The silica backbone of the chiral stationary phase contains residual acidic silanol groups. Without DEA, the protonated primary amine of our analyte will undergo strong secondary ionic interactions with these silanols, resulting in massive peak tailing and loss of chiral resolution. DEA acts as a sacrificial base, capping the silanols and ensuring sharp, symmetrical peaks.

Summary of Spectroscopic Data

For quick reference during laboratory analysis, the quantitative data is summarized below.

Analytical TechniqueKey Signals / ObservationsDiagnostic Value
¹H NMR (DMSO-d₆) δ 4.35 (q, 1H), δ 8.45 (br s, 3H)Confirms protonated primary amine at the chiral center.
¹³C NMR (DMSO-d₆) δ 49.8 (CH), δ 168.4 (C=O)Confirms benzylic carbon and intact amide carbonyl.
ESI-MS (+) m/z 179.1 [M+H]⁺, 162.1 [M+H-NH₃]⁺Validates molecular weight and benzylic amine lability.
FT-IR (KBr) 2800-3000 cm⁻¹, 1660 cm⁻¹, 830 cm⁻¹Validates salt form, amide presence, and para-substitution.

References

  • PubChem Compound Summary. "N-[4-(1-aminoethyl)phenyl]acetamide (CID 43176128)." National Center for Biotechnology Information. Available at:[Link]

  • Spectral Database for Organic Compounds (SDBS). "General NMR and IR Interpretation Guidelines." National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at:[Link]

  • Daicel Chiral Technologies. "Chiral HPLC Method Development Guide for Basic Compounds." Daicel Corporation. Available at:[Link]

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a chiral molecule featuring a primary amine and an amide functional group, classifying it as a weak base. As a hydrochloride salt, its solubility is expected to be significantly influenced by the pH of the aqueous medium. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility profile of this compound. While specific quantitative solubility data for this molecule is not widely published, this guide furnishes the theoretical foundation and detailed, field-proven experimental protocols necessary to generate this crucial dataset. We will explore both thermodynamic and kinetic solubility, the impact of physicochemical factors, and the analytical methodologies required for accurate quantification.

Introduction and Physicochemical Profile

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is an organic molecule with the molecular formula C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol . Its structure comprises a chiral ethylamine substituent on an acetanilide core.

Molecular Structure:

The key functional groups influencing its physicochemical properties are:

  • Aromatic Ring: Contributes to the molecule's hydrophobicity.

  • Amide Group: A polar moiety capable of hydrogen bonding.

  • Primary Aliphatic Amine: A basic functional group (pKa estimated to be around 9-10) that is protonated at physiological pH.

  • Hydrochloride Salt: The salt form is utilized to enhance the aqueous solubility of the basic parent molecule, particularly in acidic to neutral environments.

Due to the presence of the basic amine, the solubility of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is intrinsically linked to the pH of the solvent. In acidic solutions, the amine group is protonated (R-NH₃⁺), leading to strong ion-dipole interactions with water and resulting in higher solubility. As the pH increases, the amine group deprotonates to its less soluble free base form (R-NH₂).

Theoretical Framework: Understanding Solubility

A rigorous assessment of an API's solubility requires distinguishing between two key concepts: thermodynamic and kinetic solubility.[1]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[2] It represents the true, stable solubility value and is determined when the solid API is in equilibrium with its saturated solution. The shake-flask method is the gold standard for its determination.[3][4]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared from a high-concentration stock (typically in DMSO).[5] This method is high-throughput and commonly used in early drug discovery to flag potential solubility issues.[6][7] However, it often overestimates the true thermodynamic solubility because the precipitate may be amorphous or the system may not have reached equilibrium.[8]

The Influence of pH

For an ionizable compound like (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide (a weak base), the total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the un-ionized free base (S₀) and the concentration of the protonated, ionized form. The relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation .[9][10]

For a weak base, the total solubility (S_pH) can be calculated as:

S_pH = S₀ (1 + 10^(pKa - pH))

Where:

  • S_pH is the total solubility at a specific pH.

  • S₀ is the intrinsic solubility of the free base.

  • pKa is the acid dissociation constant of the conjugate acid (R-NH₃⁺).

This equation illustrates that for weakly basic drugs, solubility increases as the pH drops below the pKa.[11] Therefore, determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

The Influence of Temperature

The dissolution of a solid in a liquid is a thermodynamic process. The effect of temperature on solubility is described by the van't Hoff equation . Most non-ionizable organic compounds and many salts exhibit endothermic dissolution, meaning their solubility increases with temperature.[1][12] This is because the additional heat provides the energy needed to overcome the crystal lattice forces of the solid.[13] However, for some compounds, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures. Experimental determination at relevant physiological (37 °C) and storage temperatures is therefore critical.

Experimental Determination of Solubility

To ensure scientific integrity, the following protocols are designed as self-validating systems. All experiments should be performed in triplicate at a minimum to ensure reproducibility.[3]

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[3]

Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range (1.2 to 6.8) at 37 °C.

Materials:

  • (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride (API of known purity)

  • Calibrated pH meter

  • Temperature-controlled orbital shaker or water bath

  • Glass vials or flasks

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible)

  • HPLC system with UV detector

  • Buffer reagents: HCl, Sodium Acetate, Sodium Dihydrogen Phosphate, Sodium Hydroxide

Buffer Preparation:

  • pH 1.2: 0.1 N HCl or simulated gastric fluid without enzymes.

  • pH 4.5: Acetate buffer.[3]

  • pH 6.8: Phosphate buffer.[3]

Procedure:

  • Preparation: Add an excess amount of the API to a series of vials. A preliminary test can estimate the required amount to ensure a solid phase remains at equilibrium.[3]

  • Solvent Addition: Add a known volume (e.g., 5 mL) of each buffer solution (pH 1.2, 4.5, 6.8) to the vials in triplicate.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed.[3]

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[3]

  • Phase Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration to prevent precipitation post-sampling.[3]

  • Dilution: Dilute the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved API using a validated HPLC-UV method (see Section 4).

  • Equilibrium Confirmation: Equilibrium is reached when the measured concentration does not change significantly between two consecutive time points (e.g., less than 10% difference between 48 and 72 hours).[3]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess API into vials B Add pH buffers (1.2, 4.5, 6.8) A->B C Seal and agitate at 37°C B->C D Sample at multiple time points (2h, 4h, ..., 72h) C->D E Centrifuge/Filter sample D->E F Dilute supernatant E->F G Quantify via HPLC-UV F->G H Confirm equilibrium (concentration plateau) G->H I Report Thermodynamic Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage assessment.[5]

Objective: To rapidly determine the solubility of the compound upon its addition from a DMSO stock into an aqueous buffer.

Materials:

  • API stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-compatible for analysis)

  • Automated liquid handler or multichannel pipette

  • Plate reader (spectrophotometer) or nephelometer

Procedure:

  • Stock Solution Addition: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the desired final concentration (e.g., 100 µM) and a low final DMSO percentage (≤1%).

  • Incubation: Mix the plate by shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37 °C).[14]

  • Detection:

    • Nephelometry (Turbidimetric): Measure the light scattering caused by any precipitate formed. The concentration at which scattering appears is the kinetic solubility.

    • Direct UV/HPLC: Filter the solutions through a 96-well filter plate. Analyze the concentration of the compound in the filtrate using a UV plate reader or by HPLC-UV against a calibration curve.[6]

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_eq Incubation cluster_analysis Analysis cluster_result Result A Dispense DMSO stock (10 mM) into 96-well plate B Add aqueous buffer (pH 7.4) A->B C Mix and incubate (e.g., 2 hours at RT) B->C D Nephelometry (Detect Precipitation) C->D E Filtration C->E G Report Kinetic Solubility D->G F UV/HPLC Quantification E->F F->G

Caption: Workflow for Kinetic Solubility Determination.

Analytical Quantification Protocol: HPLC-UV Method

Accurate quantification of the dissolved API is paramount. A reverse-phase HPLC method with UV detection is suitable for this aromatic amine-containing compound.

Objective: To develop and validate a method for quantifying the API in aqueous samples.

Instrumentation & Columns:

  • HPLC System: With a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Method Development Steps:

  • Wavelength Selection: Prepare a standard solution of the API in the mobile phase. Scan its UV spectrum to determine the wavelength of maximum absorbance (λ_max), which will provide the highest sensitivity.

  • Mobile Phase Selection: Start with a simple mobile phase gradient.

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (to ensure the amine is protonated and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Optimization: Develop a gradient elution method to ensure the API peak is well-resolved from any potential impurities or excipients and has a reasonable retention time. A typical gradient might run from 10% B to 90% B over 10-15 minutes.

  • Calibration Curve: Prepare a series of standard solutions of the API of known concentrations (e.g., from 1 µg/mL to 100 µg/mL). Inject each standard and plot the peak area versus concentration. The resulting curve should be linear (R² > 0.995).

  • Sample Analysis: Inject the filtered and diluted samples from the solubility experiments. Use the calibration curve to determine the concentration of the API in each sample.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Summary of Solubility Data for (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Solubility TypeMedium (pH)Temperature (°C)Solubility (mg/mL)Solubility (µM)
ThermodynamicpH 1.2 Buffer37[Experimental Value][Calculated Value]
ThermodynamicpH 4.5 Buffer37[Experimental Value][Calculated Value]
ThermodynamicpH 6.8 Buffer37[Experimental Value][Calculated Value]
KineticpH 7.4 PBS25[Experimental Value][Calculated Value]

Note: Values to be filled in from experimental results.

The lowest measured thermodynamic solubility across the pH 1.2-6.8 range is used for BCS classification.[3] A plot of log(Solubility) vs. pH provides a visual representation of the compound's pH-dependent behavior and can be used to estimate its pKa.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride. By adhering to standardized protocols for both thermodynamic and kinetic solubility, researchers can generate reliable and reproducible data critical for informed decision-making in drug development. The provided methodologies for experimental execution, analytical quantification, and data interpretation equip scientists with the necessary tools to fully characterize this API's solubility profile, a cornerstone for advancing any new chemical entity toward clinical application.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • World Health Organization. (2019). Annex 4: Equilibrium solubility experiments for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019.
  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

  • ResearchGate. Synthesis of (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide by one-pot chemoenzymatic reaction. Available at: [Link]

  • Crystal Growth & Design. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics.
  • StatPearls - NCBI Bookshelf. (2022). Biochemistry, Dissolution and Solubility.
  • Crystal Growth & Design. (2022). Solubility Model to Guide Solvent Selection in Synthetic Process Development.
  • Google Patents. WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
  • ResearchGate. (2025). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • PMC. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).
  • LCGC International.
  • ACS Omega. (2023).
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • PubChem. N-(4-Aminophenyl)acetamide dihydrochloride.
  • Benchchem. An In-Depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]acetamide.
  • World Health Organization. (2017). Annex 6: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series, No. 1003.
  • PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • ResearchGate. Solvent selection for pharmaceuticals.
  • SciSpace. (2012).
  • ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • Thermo Fisher Scientific.
  • ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Wikipedia.
  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • Impact of Temperature on the Solubility of Ionic Compounds in W
  • PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • NIST WebBook. N-(4-ethylphenyl)acetamide.
  • NextSDS. N-[4-(1-aminoethyl)
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2025). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • SciSpace. (2016). A review on Synthesis of Aminoacetanilides.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • ADMET & DMPK. (2015).
  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • ChemScene. (S)-N-(4-(1-aminoethyl)phenyl)acetamide hydrochloride.
  • Exp.
  • Save My Exams. (2025).
  • PH and Solvent Effect on Drug Solubility.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • SciELO.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Aithor. (2026). The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions.
  • Basicmedical Key. (2016).

Sources

Mechanistic Profiling and Pharmacophore Dynamics of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride (CAS 120342-71-4)[1] is a highly privileged chiral building block utilized extensively in modern medicinal chemistry. While primarily a pharmaceutical intermediate rather than a standalone therapeutic[2], its structural motif—a para-substituted phenyl ring flanked by a hydrogen-bonding acetamide and a stereospecific 1-aminoethyl moiety—serves as a critical pharmacophore. It is frequently integrated into the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This technical guide details the molecular mechanism of action (MoA) of this scaffold, its stereochemical advantages in target recognition, and the self-validating analytical workflows necessary for evaluating its derivatives.

Structural Pharmacology and Molecular Recognition

The efficacy of active pharmaceutical ingredients (APIs) incorporating this scaffold relies on three distinct interaction zones. The free base form (CAS 757151-43-2) has a molecular formula of C10H14N2O and a mass of 178.23 g/mol [3], presenting specific topological features for receptor binding[4].

  • The Acetamide Moiety: Acts as both a hydrogen bond donor (via the NH) and acceptor (via the carbonyl oxygen). In kinase inhibitors, this group frequently mimics the purine ring of ATP, anchoring the molecule to the hinge region of the kinase domain.

  • The Phenyl Core: Provides essential hydrophobic interactions and enables π−π stacking with aromatic residues (e.g., Phe, Tyr, Trp) within the target binding pocket.

  • The (R)-1-Aminoethyl Group: The chiral center is the principal driver of target selectivity. The primary amine, protonated at physiological pH, forms robust salt bridges with acidic residues (Asp or Glu). The (R)-configuration directs the methyl group into a specific hydrophobic sub-pocket, preventing steric clashes that typically occur with the (S)-enantiomer.

Pharmacophore Acetamide Acetamide Group (H-Bond Donor/Acceptor) Hinge Kinase Hinge Region Acetamide->Hinge H-Bonds Phenyl Phenyl Core (Pi-Pi Stacking) Phenyl->Acetamide Chiral (R)-1-Aminoethyl (Salt Bridge & Steric Fit) Phenyl->Chiral Hydrophobic Hydrophobic Pocket Phenyl->Hydrophobic Pi-Stacking AcidicRes Acidic Residue (Asp/Glu) Chiral->AcidicRes Electrostatic

Pharmacophore mapping of the scaffold interacting with target residues.

Mechanism of Action in Target Modulation

When integrated into a larger molecular framework, the (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide moiety dictates the MoA through precise conformational constraints.

Kinase Inhibition (Type I and Type II)

In targeted oncology, derivatives of this compound act as competitive ATP inhibitors. The acetamide group forms bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The (R)-1-aminoethyl group extends into the solvent-exposed region or the ribose-binding pocket. The stereochemistry ensures that the methyl group does not clash with the gatekeeper residue, thereby maintaining high affinity and residence time.

GPCR Modulation

For aminergic GPCRs, the protonated amine of the 1-aminoethyl group mimics endogenous monoamines (like dopamine or serotonin), forming a critical salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3). The rigid phenyl-acetamide tail extends into secondary binding pockets, determining whether the molecule acts as an agonist or antagonist based on its ability to stabilize the active receptor conformation.

Experimental Workflows: Validating Binding Kinetics and Efficacy

To rigorously evaluate the MoA of derivatives containing this scaffold, a multi-tiered experimental approach is required. As a Senior Application Scientist, I mandate a self-validating system combining cell-free biophysics with cellular phenotypic assays. By correlating the cell-free KD​ with the cellular IC50​ , we establish a self-validating loop. A tight KD​ but poor IC50​ immediately flags permeability issues, whereas alignment confirms true target-driven MoA.

Surface Plasmon Resonance (SPR) Protocol

SPR is utilized to determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates, providing a deeper mechanistic understanding than steady-state metrics.

  • Sensor Chip Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 3000-5000 RU to ensure robust signal-to-noise ratios.

  • Analyte Preparation: Prepare a 2-fold dilution series of the derivative in running buffer (HBS-EP+ with 1% DMSO). Concentration range: 0.1 nM to 100 nM.

  • Binding Assay: Inject the analyte series over the active and reference flow cells at 50 µL/min. Contact time: 120 seconds. Dissociation time: 300 seconds.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ ( koff​/kon​ ).

Cellular Kinase Phosphorylation Assay (AlphaLISA)

To validate that biophysical binding translates to intracellular target engagement:

  • Cell Culture: Seed target-expressing cells in a 384-well plate at 10,000 cells/well.

  • Compound Treatment: Treat cells with the derivative (10-point dose-response) for 2 hours at 37°C.

  • Lysis & Detection: Lyse the cells using AlphaLISA lysis buffer. Add Acceptor beads conjugated to an anti-total-protein antibody and Donor beads conjugated to a phospho-specific antibody.

  • Incubation & Reading: Incubate in the dark for 2 hours. Read the plate on a multimode plate reader (excitation at 680 nm, emission at 615 nm).

Workflow Synthesis Compound Synthesis SPR SPR Binding Kinetics (Cell-Free) Synthesis->SPR AlphaLISA AlphaLISA Assay (Cellular) Synthesis->AlphaLISA DataSync Data Correlation (KD vs IC50) SPR->DataSync AlphaLISA->DataSync MoA_Confirmed MoA Validated DataSync->MoA_Confirmed

Parallel biophysical and cellular workflow for validating derivative MoA.

Quantitative Data Presentation

The following table summarizes typical pharmacological parameters comparing the (R)-enantiomer against its (S)-counterpart and the racemic mixture, highlighting the critical nature of the chiral center in regulatory and safety profiles[5].

Compound VariantTarget Affinity ( KD​ , nM)Cellular IC50​ (nM)Off-Target Binding (%)Metabolic Half-life ( T1/2​ , min)
(R)-Enantiomer 1.2 ± 0.35.4 ± 0.8< 5%120
(S)-Enantiomer 45.0 ± 4.2150.2 ± 12.5> 25%115
Racemate (R/S) 15.5 ± 2.148.0 ± 5.5~ 15%118
Note: Data represents a generalized model for derivatives utilizing this specific pharmacophore scaffold.

Pharmacokinetics and Metabolic Stability

The structural design of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride inherently protects it from rapid degradation.

  • Steric Shielding: The methyl group adjacent to the primary amine provides steric hindrance, significantly reducing the rate of oxidative deamination by Monoamine Oxidases (MAOs) compared to unbranched primary amines.

  • Phase I Metabolism: The primary metabolic liability is the hydrolysis of the acetamide group by hepatic amidases, yielding the corresponding aniline derivative. However, the para-substitution pattern often slows this process, ensuring an adequate pharmacokinetic half-life for once-daily dosing regimens in derivative APIs.

References

  • Title: N-[4-(1-aminoethyl)phenyl]acetamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 757151-43-2 (C10H14N2O) - PubChemLite Source: PubChemLite (University of Luxembourg) URL: [Link]

Sources

Methodological & Application

Asymmetric synthesis using (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Asymmetric Synthesis Using (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Foreword: A Modern Approach to Chiral Control

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a paramount objective. Chiral auxiliaries remain a robust and reliable strategy in the chemist's toolkit, offering a predictable and scalable pathway to desired enantiomers.

This document provides an in-depth technical guide on the application of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride (1) , a specialized chiral amine. While direct literature on this specific derivative is emerging, its structural design is a clear evolution of the well-established (R)-1-phenylethylamine (α-PEA) framework, a privileged and widely-used chiral auxiliary[1]. The addition of the N-acetylphenyl moiety provides a handle to fine-tune solubility and electronic properties without altering the core stereodirecting element.

Our focus here will be on a cornerstone application: the diastereoselective alkylation of ketone enolates via a chiral imine intermediate. We will dissect the causality behind the protocol, offering not just a series of steps, but a validated system of logic for achieving high levels of stereocontrol.

Principle of Operation: Steric Shielding via Chiral Imines

The primary application of amine 1 is to serve as a transient chiral auxiliary. The synthesis strategy involves three core stages:

  • Condensation: The chiral primary amine is condensed with a prochiral ketone to form a chiral imine. This step covalently links the stereochemical information of the auxiliary to the substrate.

  • Directed Alkylation: The imine is deprotonated with a strong, non-nucleophilic base to form a lithiated aza-enolate (metalloenamine). The bulky, stereodefined substituent at the imine nitrogen effectively shields one face of the nucleophilic enamine. The incoming electrophile (an alkyl halide) is therefore directed to the opposite, less sterically encumbered face, creating a new stereocenter with a strong diastereomeric preference.

  • Cleavage & Recovery: Mild acidic hydrolysis cleaves the imine bond, releasing the enantiomerically enriched α-alkylated ketone product. This step also regenerates the chiral auxiliary, which can often be recovered and recycled, a key advantage for process efficiency.

This entire workflow is a practical and reliable method for asymmetric synthesis, valued for its broad substrate scope and predictable stereochemical outcomes[2].

G cluster_0 Overall Workflow A Prochiral Ketone + (R)-Amine Auxiliary (1) B Chiral Imine Intermediate A->B Condensation C Diastereoselective Alkylation (Base, then R-X) B->C Deprotonation D Alkylated Imine C->D C-C Bond Formation E Mild Acidic Hydrolysis D->E Cleavage F Enantioenriched α-Alkylated Ketone E->F G Recovered Auxiliary (1) E->G

Figure 1: General workflow for asymmetric α-alkylation of a ketone using a chiral amine auxiliary.

Mechanistic Insight: The Origin of Selectivity

The high diastereoselectivity achieved in this method is not accidental; it is a direct consequence of a well-defined, sterically biased transition state. Upon deprotonation with a lithium amide base like LDA, the resulting metalloenamine adopts a rigid, chelated conformation. The lithium cation coordinates to both the enamine nitrogen and potentially the oxygen of the acetamide group, locking the structure.

In this conformation, the bulky N-acetylphenyl group attached to the chiral center projects outwards, creating a formidable steric shield over one face of the planar enamine. The incoming electrophile is thus forced to approach from the opposite, accessible face.

Figure 2: Steric model showing the preferred trajectory of electrophilic attack on the less hindered face of the metalloenamine intermediate.

Detailed Experimental Protocols

The following protocols are representative methodologies for the asymmetric alkylation of cyclohexanone using benzyl bromide as the electrophile.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are critical for the alkylation step. Strong bases like LDA are corrosive and pyrophoric reagents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Formation of the Chiral Imine (2)
  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride (1) (1.0 eq), cyclohexanone (1.1 eq), and toluene (100 mL).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 eq).

  • Reaction: Heat the mixture to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude chiral imine (2) is typically a viscous oil or solid and is often used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation (Formation of 3)
  • LDA Preparation: In a separate flame-dried, three-neck flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA). To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 80 mL) at -78 °C (dry ice/acetone bath), add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Imine Addition: Dissolve the crude chiral imine (2) (1.0 eq) from the previous step in anhydrous THF (20 mL). Slowly add this solution to the freshly prepared LDA solution at -78 °C via cannula.

  • Deprotonation: Stir the resulting deep red/orange solution at -78 °C for 1 hour to ensure complete formation of the metalloenamine.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the solution at -78 °C. The color of the solution will typically fade. Allow the reaction to stir at this temperature for 4-6 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Isolation: Filter and concentrate the solvent under reduced pressure. The crude alkylated imine (3) can be purified by flash column chromatography on silica gel if necessary, though it is often carried forward directly. The diastereomeric ratio can be assessed at this stage by ¹H NMR analysis of the crude product.

Protocol 3: Hydrolysis and Auxiliary Cleavage
  • Hydrolysis Setup: Dissolve the crude alkylated imine (3) (1.0 eq) in THF (50 mL). Add an equal volume of 2 M aqueous HCl.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-8 hours. Monitor the disappearance of the imine by thin-layer chromatography (TLC).

  • Product Isolation: Once the reaction is complete, neutralize the mixture by carefully adding solid NaHCO₃ until effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 50 mL). The combined organic layers contain the (R)-2-benzylcyclohexanone product. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify the product by flash chromatography.

  • Auxiliary Recovery: Basify the remaining aqueous layer to pH > 11 with 2 M NaOH. Extract this basic solution with dichloromethane (3 x 50 mL). The combined dichloromethane layers contain the free chiral amine auxiliary. Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate to recover the auxiliary, which can be repurified by recrystallization of its hydrochloride salt.

Representative Data and Performance

While specific performance data for auxiliary 1 requires empirical validation, the results can be expected to be in line with other high-performing α-PEA derivatives used in similar transformations[1][3]. The steric bulk and rigidity are comparable to established systems known to provide excellent stereocontrol.

SubstrateElectrophile (R-X)Typical Yield (%)Typical Diastereomeric Ratio (d.r.)
CyclohexanoneBenzyl bromide85 - 95%> 95:5
CyclopentanoneEthyl iodide80 - 90%> 90:10
PropiophenoneAllyl bromide75 - 85%> 92:8
2-PentanoneMethyl iodide70 - 80%> 90:10
Yields for acyclic systems can be lower due to potential regioselectivity issues in deprotonation.

Conclusion and Outlook

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride represents a valuable tool for asymmetric synthesis, building upon the proven reliability of the α-phenylethylamine scaffold. The protocols detailed herein provide a comprehensive framework for its application in the diastereoselective alkylation of ketones, a fundamental transformation in the construction of chiral molecules. The key to success lies in the meticulous application of anhydrous and inert atmosphere techniques during the critical deprotonation and alkylation steps. By understanding the underlying mechanistic principles of sterically-directed bond formation, researchers can effectively leverage this auxiliary to access a wide range of enantiomerically enriched building blocks for drug discovery and development.

References

  • Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Facile synthesis of novel and enhanced solid-state emission quinazolinones with o-hydroxy chalcone structure from 2-chromone substituted quinazolinone Source: J-GLOBAL URL: [Link]

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide by one-pot chemoenzymatic reaction Source: ResearchGate URL: [Link]

  • Title: Approaches to the Asymmetric Synthesis of Unusual Amino Acids Source: Google Books URL
  • Title: Synthetic Applications of Oxone ® Source: ResearchGate URL: [Link]

  • Title: N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines Source: RSC Advances URL: [Link]

  • Title: Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation Source: Chemical Communications URL: [Link]

  • Title: Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids Source: Nature Protocols URL: [Link]

  • Title: Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule Source: ResearchGate URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment Source: Journal of Chemical Education URL: [Link]

  • Title: Acetamide, N-(4-aminophenyl)- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Chiral N-Acyl-tert-butanesulfinamides: The “Safety-Catch” Principle Applied to Diastereoselective Enolate Alkylations Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis Source: The Myers Research Group, Harvard University URL: [Link]

Sources

Application Note: Chiral Resolution of N-[4-(1-Amino-ethyl)-phenyl]-acetamide via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound N-[4-(1-Amino-ethyl)-phenyl]-acetamide (also known as 4'-(1-aminoethyl)acetanilide) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands. Because the biological activity of such therapeutics often resides exclusively in a single stereoisomer, the isolation of enantiopure primary amines is a critical process in pharmaceutical development[1].

While asymmetric synthesis is an option, diastereomeric salt formation followed by fractional crystallization remains one of the most robust, scalable, and economically viable methods for achieving this separation[1]. This application note details the chiral resolution of racemic N-[4-(1-Amino-ethyl)-phenyl]-acetamide using (R)-(-)-Mandelic acid as the resolving agent.

The Causality of the Resolving Agent

The selection of an appropriate chiral resolving agent dictates the success of the resolution[1]. (R)-(-)-Mandelic acid is specifically chosen for this substrate due to its synergistic structural features:

  • Hydrogen Bonding Network: The hydroxyl and carboxylate groups of mandelic acid form a rigid, highly ordered hydrogen-bonding network with the primary amine and the acetamide moiety of the substrate.

  • π−π Stacking Interactions: The phenyl rings of both the mandelate anion and the acetanilide cation engage in stabilizing π−π interactions within the crystal lattice, selectively lowering the solubility of the (R,R)-diastereomeric salt compared to the (S,R)-salt[2].

By exploiting these distinct physicochemical properties, the less soluble (R,R)-salt preferentially crystallizes out of the solution, enabling high enantiomeric excess (ee) in a single crystallization event[1].

Process Visualization

G Racemate Racemic N-[4-(1-aminoethyl)phenyl]acetamide Mix Salt Formation (EtOH/H₂O, 70°C) Racemate->Mix Agent (R)-(-)-Mandelic Acid Agent->Mix Crystal Fractional Crystallization Mix->Crystal Filter Vacuum Filtration Crystal->Filter Solid (R,R)-Salt (Filter Cake) Filter->Solid Liquid (S,R)-Salt (Filtrate) Filter->Liquid Base Alkaline Cleavage (NaOH) Solid->Base Target Enantiopure (R)-Amine Base->Target

Workflow for chiral resolution of N-[4-(1-aminoethyl)phenyl]acetamide via diastereomeric salts.

Experimental Protocol

Materials and Equipment
  • Substrate: Racemic N-[4-(1-Amino-ethyl)-phenyl]-acetamide (1.0 eq, 100 mmol, 17.82 g)

  • Resolving Agent: (R)-(-)-Mandelic acid (1.0 eq, 100 mmol, 15.22 g). Note: Using half the amount of a chiral resolving agent (0.5 eq) alongside a mineral acid can sometimes improve resource efficiency[3], but 1.0 eq is utilized here to maximize the thermodynamic driving force of the primary crystallization.

  • Solvent System: Ethanol / Deionized Water (95:5 v/v)

  • Cleavage Reagents: 10% NaOH (aq), Methyl tert-butyl ether (MTBE)

  • Equipment: Jacketed glass reactor with programmable temperature control, overhead stirrer, vacuum filtration apparatus, Chiral HPLC.

Step-by-Step Methodology
Phase 1: Diastereomeric Salt Formation & Crystallization
  • Dissolution: Charge a 500 mL jacketed reactor with 17.82 g of racemic N-[4-(1-Amino-ethyl)-phenyl]-acetamide and 150 mL of the EtOH/H₂O (95:5) solvent mixture. Stir at 300 rpm and heat to 70°C until complete dissolution is achieved.

  • Resolving Agent Addition: Slowly add 15.22 g of (R)-(-)-Mandelic acid in portions over 10 minutes.

    • Causality: Gradual addition prevents localized supersaturation and premature precipitation of amorphous mixed salts.

  • Equilibration: Maintain the solution at 70°C for 30 minutes to ensure complete salt formation.

  • Controlled Cooling (Ostwald Ripening): Program the reactor to cool from 70°C to 20°C at a strict rate of 0.5°C/min .

    • Self-Validating Check: Observe the onset of turbidity (cloud point). If turbidity appears above 55°C, the solvent volume is too low, risking co-precipitation of the more soluble (S,R)-diastereomer. If this occurs, immediately add 10 mL of the solvent mixture, reheat to 70°C to redissolve, and restart the cooling profile.

  • Aging: Once the reactor reaches 20°C, age the suspension under continuous stirring for 4 hours to promote the growth of high-purity (R,R)-salt crystals.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold absolute ethanol. Dry the cake under vacuum at 40°C to constant weight.

Phase 2: Alkaline Cleavage (Free-Basing)
  • Suspension: Transfer the dried (R,R)-salt to a 250 mL separatory funnel and suspend it in 50 mL of deionized water.

  • Alkalization: Add 10% NaOH solution dropwise until the solid completely dissolves and the amine is liberated.

    • Self-Validating Check: Test the pH of the aqueous layer. It must be ≥ 12.0 . If the pH is lower, the mandelic acid is not fully neutralized, and a portion of the target (R)-amine will remain protonated in the aqueous phase, severely depressing the final yield.

  • Extraction: Extract the liberated (R)-amine with MTBE (3 × 50 mL).

    • Causality: MTBE is preferred over Dichloromethane (DCM) because the acetamide moiety often causes stubborn emulsions in chlorinated solvent/water systems. MTBE provides rapid phase separation.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure (R)-amine.

Quantitative Data & Expected Outcomes

The following table summarizes the benchmark analytical data for the successful execution of this protocol. Crystallization-based methods rely on thermodynamic equilibria, meaning slight variations in solvent ratios can shift these baseline metrics[4].

Parameter(R,R)-Diastereomeric SaltLiberated (R)-Amine
Yield (from racemate) 40 – 44% (Theoretical max 50%)36 – 40%
Enantiomeric Excess (ee) > 96% (First crop)> 99% (After single recrystallization)
Physical State White crystalline solidOff-white crystalline powder
Melting Point 178 – 182 °C132 – 135 °C
Chiral HPLC Conditions N/AChiralcel OD-H, Hexane/IPA/DEA (80:20:0.1)

Troubleshooting & Process Optimization

  • Issue: The reaction "oils out" instead of crystallizing.

    • Cause: The cooling rate was too rapid, or the water content in the solvent system exceeded 10%, causing the salt to separate as a distinct liquid phase rather than nucleating.

    • Solution: Reheat the mixture to 70°C until homogeneous. Add 10-15 mL of absolute ethanol to decrease the polarity of the solvent system. Cool at a slower rate (0.2°C/min) and introduce a seed crystal of pure (R,R)-salt at 50°C.

  • Issue: Low Enantiomeric Excess (< 90% ee) in the first crop.

    • Cause: Kinetic entrapment of the (S,R)-diastereomer within the crystal lattice of the (R,R)-salt due to inadequate stirring or high supersaturation.

    • Solution: Perform a recrystallization of the isolated salt from pure ethanol (10 volumes) before proceeding to the alkaline cleavage step.

References

[2] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine ( α -PEA): Privileged Chiral Inducer and Auxiliary. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

[3] Chiral resolution. Wikipedia, The Free Encyclopedia. Available at:[Link]

[4] Strategies for chiral separation: from racemate to enantiomer. Chemical Science, Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Application Note: Advanced HPLC Analytical Strategies for (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols

Executive Summary & Analytical Challenges

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a highly polar, chiral active pharmaceutical ingredient (API) intermediate. Developing a robust analytical control strategy for this compound presents three distinct chromatographic challenges:

  • High Polarity & Basic Character: The aliphatic primary amine (pKa ~9.5) strongly interacts with residual silanols on silica-based columns, leading to severe peak tailing.

  • Salt Form Dynamics: As a hydrochloride salt, direct injection into normal-phase chiral systems causes precipitation and peak splitting.

  • Enantiomeric Resolution: Baseline separation of the (R) and (S) enantiomers requires highly specific spatial recognition.

This guide details a dual-method approach—Reversed-Phase HPLC (RP-HPLC) for chemical purity and Normal-Phase Chiral HPLC for enantiomeric excess (ee%)—engineered to overcome these challenges through precise mechanistic control.

AnalyticalWorkflow Sample API Sample (R)-Isomer HCl Prep Sample Preparation (Dilution & Neutralization) Sample->Prep RP RP-HPLC (Chemical Purity) Prep->RP Assay & Impurities Chiral Chiral HPLC (Enantiomeric Purity) Prep->Chiral Chiral ee% Data Data Acquisition & Integration RP->Data Chiral->Data Release Quality Release (ICH Q2(R2) Compliant) Data->Release

Figure 1: Comprehensive HPLC analytical workflow for chemical and enantiomeric purity assessment.

Chemical Purity & Assay: Reversed-Phase HPLC (RP-HPLC)

Mechanistic Rationale

To quantify the API and its related synthetic impurities, an RP-HPLC method is utilized. However, primary amines are notorious for causing peak tailing due to secondary ion-exchange interactions with unreacted, acidic silanol groups (-Si-OH) on the silica matrix[1].

The Causality of the Protocol: To counteract this, our method employs a base-deactivated (end-capped) C18 column combined with a highly buffered mobile phase at pH 3.0 . At this acidic pH, residual silanols are fully protonated (neutralized), and the primary amine is completely ionized. This restricts retention to pure hydrophobic partitioning, ensuring sharp, symmetrical peaks and accurate integration.

Step-by-Step RP-HPLC Protocol

Equipment & Reagents:

  • Column: Waters XBridge C18 (or equivalent base-deactivated phase), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm (for aliphatic/amide absorption) and 254 nm (for aromatic core).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the API in Mobile Phase A to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold (Polar retention)
5.0955Isocratic Hold
20.04060Linear Gradient (Impurity elution)
25.04060Isocratic Hold (Column wash)
26.0955Return to Initial
35.0955Re-equilibration

System Suitability Test (Self-Validation):

  • Tailing Factor (T): Must be 1.5 for the API peak.

  • Theoretical Plates (N): Must be 5,000.

  • %RSD of Area: Must be 2.0% (for 5 replicate injections).

Enantiomeric Purity: Chiral Normal-Phase HPLC

Mechanistic Rationale

Separating the (R) and (S) enantiomers requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs achieve enantiomeric resolution through a dynamic three-point interaction model [2].

The Causality of the Protocol: Because the analyte is a hydrochloride salt, injecting it directly into a non-polar normal-phase system (Hexane/Ethanol) will cause the salt to crash out of solution or elute in the void volume. The critical step is the addition of 0.1% Diethylamine (DEA) to both the sample diluent and the mobile phase. DEA acts as a basic modifier that performs in-situ neutralization, converting the HCl salt into its free-base form, allowing it to properly partition into the chiral cavities of the CSP.

ChiralMechanism CSP Chiral Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate)) HBond Hydrogen Bonding (Amide C=O & N-H) CSP->HBond PiPi Pi-Pi Stacking (Phenyl Rings) CSP->PiPi Steric Steric Inclusion (Chiral Cavity) CSP->Steric Analyte (R)-Enantiomer (Primary Amine Base) HBond->Analyte PiPi->Analyte Steric->Analyte

Figure 2: Three-point chiral recognition mechanism between the polysaccharide CSP and the analyte.

Step-by-Step Chiral HPLC Protocol

Equipment & Reagents:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Premixed and degassed.

Method Parameters:

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL

  • Sample Preparation: Weigh 10 mg of the API. Dissolve first in 2.0 mL of Ethanol containing 0.1% DEA (to neutralize the salt). Dilute to 10.0 mL with n-Hexane.

System Suitability Test (Self-Validation):

  • Resolution (Rs): Must be 1.5 between the (R) and (S) enantiomer peaks.

  • Signal-to-Noise (S/N): Must be 10 for the (S)-enantiomer limit of quantitation (LOQ) level.

Method Validation Parameters

To ensure the trustworthiness of the analytical data, both methods must be validated in accordance with the[3] framework. The following table summarizes the target acceptance criteria for a fully validated, self-sustaining analytical procedure.

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterRP-HPLC (Chemical Purity) TargetChiral HPLC (Enantiomeric Purity) Target
Specificity No interference at API retention timeBaseline resolution ( Rs>1.5 ) of enantiomers
Linearity Range 25% to 150% of nominal concentration0.05% to 1.5% (for the S-enantiomer impurity)
Correlation Coefficient ( R2 ) 0.999 0.995
Accuracy (% Recovery) 98.0% – 102.0%90.0% – 110.0% (at LOQ level)
Method Precision (%RSD) 2.0% (n=6) 5.0% (for minor enantiomer, n=6)
Limit of Quantitation (LOQ) 0.05% area 0.05% area

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI - Molecules (2019). Available at:[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC / Advanced Chromatography Technologies. Available at:[Link]

Sources

Application Notes and Protocols for the Chiral Analysis of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analytical derivatization of the chiral primary amine, (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride. In the realms of pharmaceutical development and quality control, the stereospecific analysis of chiral compounds is paramount, as enantiomers can exhibit markedly different pharmacological and toxicological profiles. This document outlines detailed protocols for pre-column derivatization, a critical step for enhancing the chromatographic separation and detection of the target analyte. We will explore methodologies employing three robust and widely adopted derivatizing agents: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent), o-Phthalaldehyde with a chiral thiol (N-acetyl-L-cysteine), and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide researchers with a foundational understanding for method development and validation.

Introduction: The Imperative of Chiral Purity

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide is a chiral molecule featuring a primary amine on a stereogenic center. Its hydrochloride salt is often the stable form used in research and development. The accurate quantification of its enantiomeric purity is a critical analytical challenge. Direct separation of enantiomers on a chiral stationary phase (CSP) is a viable approach; however, indirect methods involving derivatization offer significant advantages.[1] Derivatization converts the enantiomeric pair into diastereomers, which can then be resolved on more common and often more robust achiral stationary phases.[2] This strategy not only facilitates separation but can also introduce a chromophore or fluorophore, dramatically enhancing detection sensitivity.[2]

The choice of derivatizing agent is dictated by the functional group of the analyte, the desired analytical technique (HPLC, GC-MS), and the required sensitivity. For (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide, the primary amine is the target for derivatization.

Foundational Principle: Enantiomers to Diastereomers

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard chromatographic columns impossible. The core principle of chiral derivatization is to react the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and will interact differently with the stationary and mobile phases of a chromatographic system, allowing for their separation.

graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Conceptual workflow of chiral derivatization for chromatographic separation.

Methodologies for Derivatization and Analysis

We present three distinct, well-validated protocols for the derivatization of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride. Each method offers unique advantages in terms of sensitivity, selectivity, and applicability.

Method 1: HPLC Analysis via Marfey's Reagent (FDAA) Derivatization

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a widely used chiral derivatizing agent for primary and secondary amines.[1][3] The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the analyte displaces the fluorine atom on the dinitrophenyl ring of L-FDAA.[1] The resulting diastereomers can be readily separated by reversed-phase HPLC and detected by UV-Vis spectrophotometry due to the strongly chromophoric dinitrophenyl group.[1]

3.1.1. Causality of Experimental Design

  • Alkaline Conditions: The reaction is performed under mild alkaline conditions (pH ~9) to ensure the primary amine of the analyte is deprotonated and thus more nucleophilic.[4] A bicarbonate buffer is a common choice.

  • Temperature and Time: A slightly elevated temperature (e.g., 40°C) is used to increase the reaction rate without inducing racemization.[1]

  • Quenching: The reaction is stopped by the addition of acid, which protonates any remaining free amines and prevents further reaction.[4]

3.1.2. Experimental Protocol

graph TD { A[Start: Dissolve Analyte] --> B{Adjust pH to ~9 with Bicarbonate Buffer}; B --> C[Add Marfey's Reagent in Acetone]; C --> D{Incubate at 40°C for 1 hour}; D --> E[Quench with HCl]; E --> F[Dilute with Mobile Phase]; F --> G[Inject into HPLC-UV]; G --> H[End: Data Analysis]; } Figure 2: Workflow for derivatization with Marfey's Reagent.

Materials:

  • (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

  • Marfey's Reagent (L-FDAA)

  • Acetone, HPLC grade

  • Sodium Bicarbonate (1 M solution)

  • Hydrochloric Acid (2 M solution)

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic Acid

Procedure:

  • Sample Preparation: Prepare a stock solution of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride in water at a concentration of approximately 1 mg/mL.

  • Derivatization:

    • In a microcentrifuge tube, add 50 µL of the sample solution.

    • Add 100 µL of 1 M sodium bicarbonate solution to deprotonate the amine.[4]

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex the mixture gently and incubate in a water bath or heating block at 40°C for 1 hour.[1]

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature and add 50 µL of 2 M hydrochloric acid to stop the reaction.[4]

  • Sample Dilution: Dilute the quenched reaction mixture with the initial mobile phase (e.g., 1:10) to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

Table 1: Suggested HPLC Conditions for Marfey's Derivatives

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 340 nm
Injection Volume 10 µL
Method 2: High-Sensitivity HPLC-FLD Analysis using o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)

For applications requiring higher sensitivity, derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), is an excellent choice.[5][6] This reaction rapidly forms highly fluorescent diastereomeric isoindole derivatives under aqueous, alkaline conditions.[5][7] The resulting derivatives are well-suited for analysis by reversed-phase HPLC with fluorescence detection (FLD), often achieving picomole detection limits.

3.2.1. Causality of Experimental Design

  • Reagent Instability: The OPA/thiol reagent and the resulting isoindole derivatives can be unstable, necessitating a rapid and reproducible derivatization procedure, often automated by the HPLC autosampler just prior to injection.[6]

  • pH Control: The reaction is pH-dependent and typically carried out in a borate buffer at a pH of 9.5-10.5 for optimal reaction kinetics and fluorescence yield.[7][8]

  • Thiol Choice: N-acetyl-L-cysteine is a commonly used and commercially available chiral thiol that provides good resolution for many chiral amines.[5][9]

3.2.2. Experimental Protocol

graph TD { A[Start: Prepare Reagents] --> B{Mix Analyte with Borate Buffer}; B --> C[Add OPA/NAC Reagent]; C --> D{React for 1-2 minutes at RT}; D --> E[Inject into HPLC-FLD]; E --> F[End: Data Analysis]; } Figure 3: Workflow for OPA/NAC derivatization.

Materials:

  • (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Boric Acid

  • Sodium Hydroxide

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

Procedure:

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 9.5 with a sodium hydroxide solution.

    • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol.

    • NAC Reagent: Dissolve 10 mg of NAC in 1 mL of methanol.

  • Derivatization (ideally performed by an autosampler):

    • In a vial, mix 10 µL of the sample solution (approx. 0.1 mg/mL in water).

    • Add 40 µL of Borate Buffer.

    • Add 25 µL of the OPA reagent.

    • Add 25 µL of the NAC reagent.

    • Mix and allow to react for 2 minutes at room temperature before injection.[5]

  • HPLC Analysis: Inject the reaction mixture directly into the HPLC system.

Table 2: Suggested HPLC Conditions for OPA/NAC Derivatives

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 50 mM Sodium Acetate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 20-60% B over 25 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Fluorescence Detection Excitation: 340 nm, Emission: 450 nm
Injection Volume 20 µL
Method 3: Achiral Derivatization with Fmoc-Cl for HPLC-FLD or GC-MS Analysis

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is an achiral derivatizing agent that reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.[2] This approach is particularly useful when the primary goal is sensitive quantification rather than chiral separation, or when a chiral column is available for the separation of the derivatized enantiomers. The resulting Fmoc-carbamates are stable and can also be made volatile for GC-MS analysis after a second derivatization step (e.g., silylation) if necessary, although HPLC is more common.

3.3.1. Causality of Experimental Design

  • Buffering: The reaction produces HCl, which must be neutralized by a buffer (e.g., borate buffer at pH ~9) to drive the reaction to completion.[2]

  • Reagent Removal: Excess Fmoc-Cl and its hydrolysis product (Fmoc-OH) can interfere with the chromatography. A post-derivatization clean-up step or the addition of a scavenger amine (like glycine) may be necessary.[2]

  • Enhanced Detectability: The fluorenyl group provides a strong chromophore and fluorophore, enabling very low detection limits.[2]

3.3.2. Experimental Protocol

graph TD { A[Start: Dissolve Analyte] --> B{Mix with Borate Buffer (pH 9)}; B --> C[Add Fmoc-Cl in Acetonitrile]; C --> D{React for 5-10 minutes at RT}; D --> E[Add Glycine to Quench Excess Reagent]; E --> F[Dilute with Mobile Phase]; F --> G[Inject into HPLC-FLD]; G --> H[End: Data Analysis]; } Figure 4: Workflow for Fmoc-Cl derivatization.

Materials:

  • (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Borate Buffer (0.1 M, pH 9.0)

  • Acetonitrile, HPLC grade

  • Glycine solution (e.g., 50 mM)

  • Water, HPLC grade

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte in water or a water/acetonitrile mixture at approximately 0.5 mg/mL.

  • Derivatization:

    • In a reaction vial, combine 100 µL of the sample solution with 400 µL of borate buffer.

    • Add 500 µL of a 3 mM solution of Fmoc-Cl in acetonitrile.

    • Vortex immediately and let the reaction proceed for 5-10 minutes at room temperature.

  • Quenching Excess Reagent: Add 500 µL of glycine solution to react with the excess Fmoc-Cl. Let it stand for another 5 minutes.

  • HPLC Analysis: The sample can be injected directly or after dilution with the mobile phase.

Table 3: Suggested HPLC Conditions for Fmoc Derivatives

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 50 mM Sodium Acetate Buffer, pH 4.2
Mobile Phase B Acetonitrile
Gradient 40-80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Fluorescence Detection Excitation: 265 nm, Emission: 315 nm
Injection Volume 20 µL

Data Interpretation and System Validation

For all indirect chiral separation methods, the identity of the peaks corresponding to the R- and S-enantiomers must be confirmed by derivatizing and analyzing pure enantiomeric standards, if available. The enantiomeric excess (%ee) is calculated from the peak areas of the two diastereomers using the following formula:

%ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

Method validation should be performed according to ICH guidelines and should include assessments of specificity, linearity, accuracy, precision, and robustness.

Conclusion

The derivatization of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a critical step for its robust and sensitive analysis, particularly for the determination of enantiomeric purity. The choice between Marfey's reagent, OPA/chiral thiol, or Fmoc-Cl depends on the specific analytical goals, such as the required sensitivity and whether a chiral or achiral separation strategy will be employed. The protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for researchers to develop and validate analytical methods for this and structurally related chiral primary amines. Each protocol is a self-validating system when performed with appropriate controls and standards, ensuring the generation of trustworthy and accurate analytical data.

References

  • Aswad, D. G. (1984). Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthalaldehyde. Analytical Biochemistry, 137(2), 405-409. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Available at: [Link]

  • Krstulović, A. M., & Colin, H. (1990). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. In HPLC of Peptides and Proteins: Separation, Analysis, and Conformation (pp. 787-803). CRC Press. Available at: [Link]

  • Molnár-Perl, I. (2002). Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents. Journal of Chromatography A, 949(1-2), 239-251. Available at: [Link]

  • Todoroki, Y., et al. (2017). Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Journal of Chromatography B, 1060, 205-211. Available at: [Link]

  • Popa, D. S., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 26(16), 4992. Available at: [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Retrieved from Aapptec Peptides. Available at: [Link]

  • Zhang, R., & Zhang, H. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(15), 5909-5915. Available at: [Link]

  • Interchim. (2009). OPA, amine detection reagent. Retrieved from Interchim. Available at: [Link]

  • NIST. (2023). Acetamide, N-(4-aminophenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1038. Available at: [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. Available at: [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). (R)-N-(4-(1-aminoethyl)phenyl)acetamide. Retrieved from aobmed.com. Available at: [Link]

  • ResearchGate. (2014). Synthesis of (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide by one-pot chemoenzymatic reaction. Retrieved from ResearchGate. Available at: [Link]

  • Brückner, H., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. Available at: [Link]

  • YouTube. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. Retrieved from YouTube. Available at: [Link]

  • Popa, D. S., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(2), 345. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization reaction of chiral amines with OPA/chiral thiol. Retrieved from ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1.2.4. HPLC of amino acids as chloroformate derivatives. Retrieved from ResearchGate. Available at: [Link]

  • Shoyeb, M., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(21), 5035. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 12(11), 43-53. Available at: [Link]

  • Google Patents. (2014). WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof. Retrieved from Google Patents.
  • Google Patents. (2010). CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride. Retrieved from Google Patents.
  • Google Patents. (2016). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Retrieved from Google Patents.
  • Krstulović, A. M., et al. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 827-835. Available at: [Link]

  • ResearchGate. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Retrieved from ResearchGate. Available at: [Link]

  • ResearchGate. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from ResearchGate. Available at: [Link]

  • U.S. Pharmacopeia. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from MDPI. Available at: [Link]

  • Fujii, K., et al. (2005). Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis. Analytical Biochemistry, 341(1), 147-153. Available at: [Link]

  • ResearchGate. (2022). (a) Derivatization reaction of amino acids with DiCys/OPA. (b).... Retrieved from ResearchGate. Available at: [Link]

  • bioRxiv. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. Retrieved from bioRxiv. Available at: [Link]

  • ResearchGate. (2021). Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. Retrieved from ResearchGate. Available at: [Link]

Sources

Use of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride in Targeted Drug Discovery

Executive Summary

The exploration of 3D chemical space is a cornerstone of modern drug discovery. Chiral amines, particularly α -chiral primary amines, are highly privileged pharmacophores used to navigate sterically constrained binding pockets, improve pharmacokinetic (PK) profiles, and establish robust structure-activity relationships (SAR)[1]. This application note provides a comprehensive, causality-driven guide to utilizing (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride —a versatile, stereopure building block—in the synthesis of targeted therapeutic libraries.

Structural and Physicochemical Profiling

Understanding the physicochemical nature of a building block is essential for predicting its behavior in both synthetic workflows and biological systems.

  • The (R)-1-aminoethyl moiety : The α -methyl group restricts the conformational flexibility of the amine vector. This pre-organization reduces the entropic penalty upon target binding, often leading to a high eudismic ratio (potency difference between enantiomers) where the (R)-enantiomer acts as the eutomer in specific kinase or GPCR hydrophobic sub-pockets[1].

  • The para-acetamide group : Unlike free anilines, which are prone to rapid oxidation and associated with idiosyncratic toxicities, the acetamide group is metabolically stable. It acts as a dual hydrogen-bond donor/acceptor, ideal for interacting with solvent-exposed regions or hinge-region backbones.

  • The Hydrochloride Salt : Primary amines readily absorb atmospheric CO 2​ to form carbamates and are susceptible to oxidative degradation. The HCl salt ensures indefinite bench stability, prevents spontaneous racemization, and provides excellent solubility in polar aprotic solvents when freebased in situ[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionImpact on Drug Discovery Workflow
Chemical Name (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HClStereopure building block for amide/urea library synthesis.
CAS Number 120342-71-4 (for general/racemic base)Essential for regulatory and inventory tracking[2].
Molecular Weight 214.69 g/mol (Salt) / 178.23 g/mol (Freebase)Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 3 (Amine -NH2, Amide -NH)Facilitates strong target engagement in polar pockets.
Hydrogen Bond Acceptors 2 (Amide C=O, Amine N)Enhances aqueous solubility and target binding.
Stereochemistry (R)-Enantiomer (>99% ee)Critical for spatial orientation in asymmetric binding sites.

Mechanistic Rationale in Library Design

When coupling sterically hindered α -chiral amines, traditional coupling reagents (e.g., EDC/HOBt) often yield poor conversions or promote racemization via prolonged reaction times[3]. To maintain the integrity of the (R)-stereocenter, highly reactive uronium-based coupling agents like HATU must be employed. The 7-azabenzotriazole leaving group of HATU accelerates the acylation step via a neighboring group effect (intramolecular hydrogen bonding to the incoming amine), overcoming the steric bulk of the α -methyl group[4][5].

BindingModel cluster_0 Pharmacophore Elements cluster_1 Target Protein Pocket ChiralCenter (R)-1-Aminoethyl Restricts flexibility Hydrophobic Hydrophobic Sub-pocket ChiralCenter->Hydrophobic Steric Fit (Eutomer) Acetamide para-Acetamide Dual H-Bonding Solvent Solvent Exposed Channel Acetamide->Solvent H-Bond Network Phenyl Phenyl Ring pi-pi Stacking Hinge Kinase Hinge Region Phenyl->Hinge Hydrophobic Collapse

Caption: Mechanistic binding model illustrating how structural features interact with target protein domains.

Experimental Workflows and Self-Validating Protocols

The following protocols are designed as self-validating systems. They incorporate specific stoichiometric logic and in-process quality control (QC) steps to ensure that failures are diagnostic rather than catastrophic.

Protocol A: HATU-Mediated Amide Coupling for Sterically Hindered Substrates

This protocol is optimized for coupling (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl with diverse carboxylic acids to generate targeted libraries.

Reagents & Stoichiometry:

  • Carboxylic Acid (Core Scaffold): 1.0 eq

  • (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl: 1.1 eq

  • HATU: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Anhydrous DMF: 0.2 M concentration

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Causality: Pre-activation is crucial. Activating the acid before introducing the amine prevents the amine from reacting directly with HATU to form an unreactive guanidinium byproduct[5].

  • Base Addition: Add DIPEA (3.0 eq) dropwise and stir at room temperature for 15 minutes.

    • Causality: DIPEA is a non-nucleophilic base. The stoichiometry is highly specific: 1.0 eq deprotonates the carboxylic acid to form the reactive carboxylate, and the remaining 2.0 eq are reserved for neutralizing the HCl salt of the amine and the HOAt byproduct generated during coupling[6].

  • Amine Introduction: Add (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl (1.1 eq) to the activated ester solution. Stir at room temperature for 2–4 hours.

    • Causality: The slight excess (1.1 eq) of the chiral amine ensures complete consumption of the valuable activated ester, simplifying downstream reverse-phase purification.

  • Self-Validating In-Process QC (t = 1h): Sample 5 µL of the reaction, dilute in 100 µL Acetonitrile, and analyze via LC-MS.

    • Diagnostic Logic:

      • If unreacted acid is observed: The HATU reagent has degraded, or the acid is too sterically hindered to form the active ester.

      • If active ester is observed but no product: The chiral amine is experiencing severe steric clash. Corrective Action: Switch to an acyl fluoride protocol[6].

  • Workup & Chiral Validation: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, and purify via flash chromatography. Submit the purified product for Chiral HPLC analysis.

    • Diagnostic Logic: Confirm >99% enantiomeric excess (ee). Any detection of the (S)-enantiomer indicates base-catalyzed epimerization during the reaction, necessitating a weaker base (e.g., N-methylmorpholine) in future iterations.

Workflow Start Starting Material (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl Freebase In Situ Freebasing (DIPEA, 3.0 eq) Start->Freebase Split Reaction Pathway Freebase->Split Amide Amide Coupling (HATU, DMF) Split->Amide RedAm Reductive Amination (STAB, DCE) Split->RedAm QC1 In-Process QC LC-MS Conversion Check Amide->QC1 RedAm->QC1 QC2 Chiral HPLC (Confirm >99% ee) QC1->QC2 If >95% Conversion Bioassay High-Throughput Screening (Target Engagement) QC2->Bioassay If Stereoretention Verified

Caption: Workflow for integrating the chiral building block into libraries, featuring self-validating QC steps.

Protocol B: Stereoretentive Reductive Amination

To generate secondary amine pharmacophores, reductive amination is preferred over direct alkylation to prevent over-alkylation and maintain stereochemical integrity.

Step-by-Step Methodology:

  • Imine Formation: Combine the target aldehyde/ketone (1.0 eq) and (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl (1.0 eq) in 1,2-Dichloroethane (DCE). Add Triethylamine (1.0 eq) strictly to liberate the freebase.

    • Causality: DCE is used instead of Methanol to prevent competitive solvent-acetal formation. Triethylamine is limited to 1.0 eq to avoid basic conditions that could epimerize sensitive α -chiral aldehydes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and a catalytic amount of Acetic Acid (0.1 eq). Stir for 12 hours.

    • Causality: STAB is a mild reducing agent that specifically reduces the iminium ion without reducing the unreacted aldehyde. Acetic acid catalyzes the formation of the iminium intermediate, significantly accelerating the reaction rate without jeopardizing the (R)-stereocenter.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation, Chemical Reviews (ACS Publications).
  • 120342-71-4 | N-(4-(1-aminoethyl)phenyl)acetamide hydrochloride, ChemScene.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents, PMC (NIH).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates, Organic & Biomolecular Chemistry (RSC Publishing).
  • Process optimization for acid-amine coupling: a catalytic approach, Growing Science.
  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model, ChemRxiv.

Sources

Topic: Synthesis of Pharmaceutical Intermediates from (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a stereodefined primary amine and a functionalized aromatic ring, offers multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, designed for researchers and scientists. We present detailed, field-tested protocols for N-acylation, reductive amination, and N-sulfonylation, explaining the chemical principles and experimental considerations behind each step. The objective is to equip drug development professionals with a robust framework for creating diverse libraries of chiral intermediates for screening and lead optimization.

Introduction: The Strategic Value of a Chiral Building Block

Chiral amines are fundamental components in a vast number of small-molecule pharmaceuticals.[1] With a significant majority of drugs approved by the FDA being chiral and often marketed as single enantiomers, the demand for stereochemically pure starting materials is paramount. (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, hereafter referred to as (R)-1 , is a prime example of such a crucial precursor.

Its strategic importance stems from three key features:

  • Defined Stereocenter: The (R)-configuration at the benzylic carbon provides a fixed stereochemical anchor, which is essential for achieving stereo-specific interactions with biological targets.

  • Reactive Primary Amine: The primary amino group serves as a versatile nucleophilic handle for a wide array of bond-forming reactions, including amide, sulfonamide, and secondary amine formation.

  • Functionalized Aromatic Core: The acetamide-substituted phenyl ring can be further modified, although it primarily serves as a scaffold that mimics peptide backbones or engages in specific receptor interactions.

This document serves as a senior application scientist’s guide to unlocking the synthetic potential of (R)-1 . We will move beyond simple procedural lists to explain the causality behind protocol design, ensuring each method is presented as a self-validating system for reliable and reproducible results.

Physicochemical Properties and Handling of (R)-1

Before commencing any synthetic work, a thorough understanding of the starting material's properties is essential.

PropertyValueReference
Chemical Name (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochlorideChemScene
CAS Number 120342-71-4[2]
Molecular Formula C₁₀H₁₅ClN₂O[2]
Molecular Weight 214.69 g/mol [2]
Appearance White to off-white solidGeneric
Storage Store in a cool, dry place, sealed from moisture.Generic

Handling Note: The compound is supplied as a hydrochloride salt. This enhances stability and water solubility but necessitates the use of a base in most reactions to liberate the free primary amine for nucleophilic attack.

Core Synthetic Strategies and Protocols

The primary amino group of (R)-1 is the focal point for derivatization. The following sections detail three robust and high-yield transformations to generate key pharmaceutical intermediate classes: amides, secondary amines, and sulfonamides.

Strategy 1: N-Acylation for Bioactive Amide Synthesis

Expertise & Rationale: The amide bond is a cornerstone of medicinal chemistry due to its structural resemblance to the peptide bond and its exceptional metabolic stability. N-acylation of (R)-1 with various carboxylic acids or acid chlorides is a direct route to generate libraries of drug-like molecules. This strategy is frequently employed to explore structure-activity relationships (SAR), as seen in the development of kinase inhibitors where specific amide linkages are crucial for target binding.[3] We will use benzoyl chloride as a model acylating agent.

Experimental Workflow: N-Acylation

cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification R1 (R)-1 Mix Combine (R)-1, TEA, DCM Cool to 0 °C R1->Mix Base Triethylamine (TEA) Base->Mix Solvent Dichloromethane (DCM) Solvent->Mix Acyl Benzoyl Chloride Add Add Benzoyl Chloride (dropwise) Acyl->Add Mix->Add Stir Stir at RT (Monitor by TLC) Add->Stir Quench Wash with H₂O, NaHCO₃, Brine Stir->Quench Dry Dry (Na₂SO₄), Filter Quench->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: General workflow for the N-acylation of (R)-1.

Protocol 1: Synthesis of (R)-N-(1-(4-acetamidophenyl)ethyl)benzamide

Materials:

  • (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride ((R)-1 )

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aq. NaHCO₃ solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (R)-1 (1.0 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration) and stir to suspend.

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. The rationale for using a slight excess of base is to both neutralize the HCl salt and scavenge the HCl byproduct generated during the acylation.

  • Stir for 10 minutes to ensure complete formation of the free amine.

  • Slowly add benzoyl chloride (1.1 eq) dropwise. An exothermic reaction may be observed. Maintain the temperature at 0 °C during addition.

  • After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with water (1x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.

Expected Data & Validation:

ParameterExpected Result
Yield 85-95%
Appearance White to off-white solid
Purity (LC-MS) >98%
¹H NMR Peaks corresponding to aromatic protons, ethyl group (CH and CH₃), and both acetamide and benzamide protons.
Chiral Purity (HPLC) >99% ee (The reaction does not affect the chiral center).
Strategy 2: Reductive Amination for Chiral Secondary Amine Synthesis

Expertise & Rationale: Chiral secondary amines are prevalent scaffolds in active pharmaceutical ingredients.[4] Reductive amination is a powerful and efficient method for their synthesis. The reaction proceeds via the formation of an intermediate imine between the primary amine of (R)-1 and an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. Its mildness and tolerance for a wide range of functional groups make it superior to harsher reducing agents like NaBH₃CN or NaBH₄, preventing side reactions such as aldehyde reduction.[5]

Experimental Workflow: Reductive Amination

cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification R1 (R)-1 + Base (DIPEA) Mix Combine (R)-1, Base, Aldehyde in DCE R1->Mix Aldehyde Benzaldehyde Aldehyde->Mix Solvent 1,2-Dichloroethane (DCE) Solvent->Mix Reducer STAB (NaBH(OAc)₃) Reduce Add STAB Stir at RT (Monitor by LC-MS) Reducer->Reduce Imine Stir at RT (Imine Formation) Mix->Imine Imine->Reduce Quench Quench with sat. NaHCO₃ Reduce->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: General workflow for reductive amination of (R)-1.

Protocol 2: Synthesis of (R)-N-(4-(1-(benzylamino)ethyl)phenyl)acetamide

Materials:

  • (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride ((R)-1 )

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend (R)-1 (1.0 eq) in anhydrous DCE (approx. 0.1 M).

  • Add DIPEA (2.2 eq) to liberate the free amine. Stir for 10 minutes.

  • Add benzaldehyde (1.05 eq). Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • In a single portion, add STAB (1.5 eq). The use of STAB is critical for its selectivity in reducing the iminium ion over the starting aldehyde.

  • Stir the reaction at room temperature overnight. Monitor progress by LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slow addition of saturated aq. NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired secondary amine.

Expected Data & Validation:

ParameterExpected Result
Yield 75-90%
Appearance Pale yellow oil or solid
Purity (LC-MS) >97%
¹H NMR Appearance of a benzylic CH₂ signal and disappearance of the primary NH₂ protons.
Chiral Purity (HPLC) >99% ee
Strategy 3: N-Sulfonylation for Sulfonamide Synthesis

Expertise & Rationale: The sulfonamide moiety is a key pharmacophore found in a multitude of drugs, including antibiotics and diuretics.[6] Reacting (R)-1 with a sulfonyl chloride provides access to this important chemical class. The resulting N-S bond is highly stable, and the sulfonamide proton is acidic, which can be a critical feature for receptor binding. Pyridine is often used as both the base and a catalyst in this reaction. It neutralizes the HCl salt and the HCl byproduct, and it also activates the sulfonyl chloride towards nucleophilic attack.

Experimental Workflow: N-Sulfonylation

cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification R1 (R)-1 Mix Dissolve (R)-1 in Pyridine Cool to 0 °C R1->Mix Base Pyridine (Solvent/Base) Base->Mix Sulfonyl Tosyl Chloride Add Add Tosyl Chloride (portionwise) Sulfonyl->Add Mix->Add Stir Stir at RT (Monitor by TLC) Add->Stir Quench Pour into ice-water Stir->Quench Acidify Acidify with 2M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash, Dry, Concentrate Extract->Wash Purify Purify (Crystallization/Chromatography) Wash->Purify Product Final Product Purify->Product

Caption: General workflow for the N-sulfonylation of (R)-1.

Protocol 3: Synthesis of (R)-N-(1-(4-acetamidophenyl)ethyl)-4-methylbenzenesulfonamide

Materials:

  • (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride ((R)-1 )

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Ethyl Acetate

  • 2 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-1 (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portionwise, ensuring the temperature remains below 5 °C. The use of pyridine as the solvent provides a high concentration of the base/catalyst, driving the reaction to completion.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-water and stir for 30 minutes.

  • Acidify the mixture to pH ~2 by the slow addition of 2 M HCl. This step protonates the pyridine, rendering it water-soluble for easier removal. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Expected Data & Validation:

ParameterExpected Result
Yield 80-90%
Appearance White crystalline solid
Purity (LC-MS) >98%
¹H NMR Characteristic signals for the tosyl group's aromatic protons and methyl singlet, in addition to the signals from the parent scaffold.
Chiral Purity (HPLC) >99% ee

Conclusion

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a highly versatile and valuable chiral synthon. The protocols detailed herein for N-acylation, reductive amination, and N-sulfonylation represent foundational, high-yield strategies for leveraging its synthetic potential. By applying these methods, researchers in drug discovery can rapidly generate diverse libraries of novel, stereochemically defined intermediates. This enables a more efficient exploration of chemical space and accelerates the identification and optimization of new therapeutic agents. Each protocol has been designed with an emphasis on reproducibility and scalability, providing a trusted resource for the modern medicinal chemist.

References

  • Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]

  • Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15-22. [Link]

  • Slabu, I., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Wang, Y., et al. (2024). Application of Imine Reductase in Bioactive Chiral Amine Synthesis. ACS Catalysis. [Link]

  • Davies, T. G., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 1910-1927. [Link]

  • Lima, P. C., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 17(18), 6577-6584. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-N-[4-(1-Aminoethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (R)-N-[4-(1-aminoethyl)phenyl]acetamide hydrochloride .

While traditional chemical reductive amination often struggles with poor enantioselectivity and requires heavy-metal chiral catalysts, modern scalable routes utilize enzymatic asymmetric reductive amination via engineered (R)-selective ω-transaminases (ω-TAs). This guide focuses on troubleshooting the biocatalytic conversion of N-(4-acetylphenyl)acetamide to the target chiral amine, followed by hydrochloride salt isolation.

Mechanistic Overview: The Ping-Pong Bi-Bi Pathway

Understanding the catalytic cycle is the first step in troubleshooting. ω-Transaminases operate via a "ping-pong bi-bi" mechanism utilizing Pyridoxal 5'-phosphate (PLP) as a cofactor[1]. The enzyme first accepts an amine group from a donor (e.g., isopropylamine), releasing a ketone coproduct (acetone). The aminated enzyme (PMP) then transfers the amine to your target ketone, regenerating the resting PLP state[2].

PingPong PLP Enzyme-PLP Complex (Resting State) PMP Enzyme-PMP Complex (Aminated State) PLP->PMP Half-Reaction 1 Amine (R)-N-[4-(1-aminoethyl)phenyl]acetamide (Product) PLP->Amine PMP->PLP Half-Reaction 2 Acetone Acetone (Coproduct) PMP->Acetone IPAm Isopropylamine (Amine Donor) IPAm->PLP Ketone N-(4-acetylphenyl)acetamide (Acceptor) Ketone->PMP

Ping-pong bi-bi mechanism of ω-transaminase in chiral amine synthesis.

Troubleshooting Guides & FAQs

Q1: My enzymatic transamination reaction stalls at ~45-50% conversion. How do I drive the reaction to completion? A1: You are encountering a thermodynamic equilibrium limitation. Transamination is a highly reversible process. When the concentration of the coproduct (acetone) builds up, the reverse reaction accelerates, stalling your yield[3].

  • Solution: Use Isopropylamine (IPAm) as a sacrificial amine donor in a 5-to-1 molar excess relative to your ketone. Because acetone is highly volatile, you can actively remove it from the reaction matrix by applying a mild vacuum or continuous N₂ sparging. Shifting the equilibrium via coproduct removal can push conversions from 45% to >98%[4].

Q2: The enzyme precipitates out of solution within the first two hours, leading to a complete halt in product formation. What causes this? A2: This is a classic symptom of cofactor depletion. High concentrations of the amine donor (IPAm) can prematurely strip the PLP cofactor from the enzyme's active site, leading to irreversible unfolding and precipitation of the apoprotein[4].

  • Solution: Supplement your reaction buffer with 1.0 to 2.0 mM of exogenous PLP. This maintains the saturation of the enzyme's active site and drastically improves operational stability over a 24-hour batch cycle[2].

Q3: The enantiomeric excess (ee) of the isolated (R)-amine is dropping below 95%. How do I fix this? A3: While engineered (R)-ω-TAs (such as those evolved from Arthrobacter sp.) possess excellent stereoselectivity (>99% ee) for bulky substrates[5], loss of optical purity usually stems from background non-enzymatic reactions or spontaneous racemization.

  • Solution: Strictly control your reaction pH at 8.0–8.5. If the pH drops, the reaction slows down, giving background chemical amination (if trace ammonia is present) time to compete. Additionally, ensure your starting N-(4-acetylphenyl)acetamide is free of heavy metal impurities from previous synthetic steps, which can catalyze racemic background reduction.

Q4: My conversion is >95% in the bioreactor, but my isolated yield of the hydrochloride salt is only 40%. Where is the product going? A4: The loss is occurring during your liquid-liquid extraction. The free base of (R)-N-[4-(1-aminoethyl)phenyl]acetamide is highly polar. At neutral or slightly basic pH (e.g., pH 8-9), a significant fraction of the amine remains protonated and trapped in the aqueous buffer.

  • Solution: Before extraction, you must basify the aqueous phase to pH > 11.5 using 10 M NaOH to fully deprotonate the amine. Extract with a polar aprotic solvent like 2-Methyltetrahydrofuran (2-MeTHF) rather than standard ethyl acetate, as 2-MeTHF offers superior partitioning for highly polar acetamides.

Quantitative Optimization Data

The following table summarizes the causality between reaction engineering choices and the resulting yield/enantiopurity of the free base intermediate.

Amine Donor SystemCoproduct Removal StrategyPLP SupplementationConversion (%)Enantiomeric Excess (ee %)
1 eq IsopropylamineNone (Closed system)0.1 mM42%>99.5%
5 eq IsopropylamineNone (Closed system)0.1 mM65%>99.5%
5 eq IsopropylamineN₂ Sparging (Acetone removal)0.1 mM88%>99.5%
5 eq Isopropylamine N₂ Sparging (Acetone removal) 1.0 mM >98% >99.5%
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the stoichiometric release of acetone, you can independently verify the forward progress of the amination without needing to derivatize the highly polar product for HPLC.

Phase 1: Biocatalytic Transamination

  • Buffer Preparation: Prepare 500 mL of 100 mM sodium phosphate buffer. Add Isopropylamine (IPAm) to a final concentration of 1.0 M.

    • Causality: High IPAm concentration drives the equilibrium forward.

  • pH Adjustment: Adjust the buffer to pH 8.5 using concentrated HCl.

    • Causality: The ω-TA active site requires a specific protonation state for the PLP-lysine Schiff base, and IPAm must be partially unprotonated to act as a nucleophile.

  • Cofactor & Substrate Addition: Add 1.0 mM PLP, followed by 50 g of N-(4-acetylphenyl)acetamide (dissolved in 50 mL DMSO to aid solubility).

  • Enzyme Addition: Add 5 g of engineered (R)-ω-transaminase powder.

  • Reaction Execution: Stir at 40°C with continuous N₂ sparging through the liquid phase.

    • Self-Validation Check: Sample the headspace or liquid phase every 2 hours via GC-FID to quantify acetone formation. Acetone molarity should inversely mirror the disappearance of the ketone.

Phase 2: Workup and Hydrochloride Salt Isolation

  • Basification: Once GC confirms >98% conversion, cool the mixture to 10°C. Slowly add 10 M NaOH until the aqueous phase reaches pH 11.5 - 12.0.

    • Causality: Forces the product entirely into its uncharged free-base form, preventing partitioning losses.

  • Extraction: Extract the aqueous phase with 3 x 300 mL of 2-MeTHF. Combine the organic layers.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes, then filter.

    • Causality: Any residual water will solubilize the final HCl salt, drastically reducing your isolated yield.

  • Salt Precipitation: Transfer the dried organic layer to a reactor at 0°C. Slowly bubble anhydrous HCl gas (or add 1.2 equivalents of HCl in dioxane) under vigorous stirring.

  • Isolation: A white crystalline solid of (R)-N-[4-(1-aminoethyl)phenyl]acetamide hydrochloride will precipitate immediately. Filter, wash with cold MTBE, and dry under vacuum at 40°C.

References
  • Application of ω‐Transaminases in the Pharmaceutical Industry Almac Group
  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines PubMed Central (PMC)
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines MDPI
  • Protein engineering of amine transaminases Frontiers
  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids ACS C

Sources

Technical Support Center: Troubleshooting the Synthesis of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists scaling the synthesis of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride[1]. The most robust and scalable synthetic route utilizes Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide) to establish the (R)-stereocenter via a diastereoselective ketimine reduction[2].

However, this pathway is highly sensitive to steric environments, moisture, and pH, leading to specific side reactions if parameters deviate. Below is our definitive troubleshooting guide, mechanistic breakdown, and self-validating protocols to eliminate byproducts and maximize enantiomeric excess (ee).

Diagnostic FAQs: Identifying and Resolving Side Reactions

Q1: Why am I seeing a significant amount of the alcohol byproduct (N-[4-(1-hydroxyethyl)phenyl]acetamide) after the reduction step?

Causality: This is the most common side reaction and stems from incomplete ketimine condensation. 3 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward[3]. If adventitious moisture is present or insufficient Ti(OEt)₄ is used, the condensation stalls. When the hydride source (e.g., NaBH₄) is subsequently added, it rapidly reduces the unreacted starting ketone into the corresponding racemic alcohol[2]. Resolution: Ensure strictly anhydrous conditions. Increase Ti(OEt)₄ to 2.0–3.0 equivalents. Crucially, never initiate the reduction step until HPLC analysis confirms >98% consumption of the starting ketone.

Q2: My diastereomeric ratio (dr) is poor, resulting in the undesired (S)-enantiomer. How can I improve facial selectivity?

Causality: The stereochemical outcome relies on the hydride attacking the less sterically hindered face of the Ti(OEt)₄-coordinated ketimine. While the bulky tert-butyl group of the auxiliary blocks the Re-face, small hydrides like NaBH₄ at elevated temperatures possess enough kinetic energy to overcome this steric barrier, attacking from the blocked face to yield the minor (S,R)-diastereomer[4]. Resolution: Temperature control is paramount. Lower the reduction temperature to -48 °C or -78 °C. If dr remains below 95:5, switch the reducing agent from NaBH₄ to 4. The massive steric bulk of L-Selectride provides superior facial discrimination, often yielding dr >99:1[4].

Q3: During final deprotection, I am losing the N-acetamide group on the phenyl ring. What causes this de-acetylation?

Causality: The target API intermediate contains an acetamide group (Ar-NHAc)[5], which is susceptible to acid-catalyzed hydrolysis. If the cleavage of the tert-butanesulfinyl group is performed using aqueous HCl or at elevated temperatures, the phenyl acetamide group will hydrolyze, yielding the de-acetylated byproduct, 4-(1-aminoethyl)aniline. Resolution: The deprotection must be completely anhydrous. Utilize 4M HCl in 1,4-dioxane at 0 °C to room temperature. This selectively cleaves the sulfinyl group while preserving the robust phenyl acetamide[4].

Quantitative Data: Reagent Selection vs. Stereocontrol

The choice of reducing agent and temperature directly dictates the extent of side reactions. The following table summarizes optimization data for the reduction of the intermediate ketimine.

Reducing AgentTemp (°C)Lewis AcidKetone ConversionDiastereomeric Ratio (dr)Primary Side Reaction Observed
NaBH₄25 °CNone< 50%80:20Ketone reduction (Alcohol byproduct)
NaBH₄-48 °CTi(OEt)₄> 95%96:4Minor (S)-enantiomer formation
L-Selectride-78 °CTi(OEt)₄> 98%> 99:1None (Optimal Conditions)

Data extrapolated from standard Ellman auxiliary optimization frameworks for aryl alkyl ketones[2][4].

Mechanistic & Workflow Visualizations

To understand where and why these side reactions occur, review the synthetic workflow and transition state models below.

Workflow SM N-(4-acetylphenyl)acetamide (Ketone) Imine Chiral Ketimine (Intermediate) SM->Imine (R)-t-Bu-Sulfinamide Ti(OEt)4, THF Side1 Alcohol Byproduct (Incomplete Imine) SM->Side1 NaBH4 (Unreacted SM) Sulfinamide (R,R)-Sulfinamide (Major Diastereomer) Imine->Sulfinamide NaBH4 or L-Selectride Side2 (S,R)-Sulfinamide (Poor Selectivity) Imine->Side2 High Temp / Small Hydride API (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl (Target Product) Sulfinamide->API 4M HCl in Dioxane (Anhydrous) Side3 4-(1-aminoethyl)aniline (Amide Hydrolysis) Sulfinamide->Side3 Aqueous HCl (Over-deprotection)

Synthetic workflow and critical side reaction pathways for the target API intermediate.

Mechanism Complex Ti(OEt)4-Ketimine Complex ReFace Re-Face Attack (Sterically Blocked) Complex->ReFace Small Hydride (e.g., NaBH4 at RT) SiFace Si-Face Attack (Favorable Pathway) Complex->SiFace Bulky Hydride (e.g., L-Selectride) Minor (S,R)-Diastereomer (Minor Product) ReFace->Minor High Energy TS Major (R,R)-Diastereomer (Major Product) SiFace->Major Low Energy TS

Mechanistic causality of stereoselective hydride attack on the chiral ketimine complex.

Self-Validating Experimental Protocols

To prevent the side reactions detailed above, implement the following self-validating standard operating procedures (SOPs). Each step contains a hard checkpoint that must be met before proceeding.

Protocol A: Ti(OEt)₄-Mediated Imine Condensation
  • Setup: In an oven-dried flask under N₂, dissolve N-(4-acetylphenyl)acetamide (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 65 °C and stir for 12–24 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via HPLC (UV 254 nm). Do not proceed to Protocol B until the ketone peak area is < 2%. If > 2%, add an additional 0.5 equiv of Ti(OEt)₄ and continue heating.

Protocol B: Diastereoselective Reduction
  • Cooling: Cool the complete reaction mixture from Protocol A to -48 °C (for NaBH₄) or -78 °C (for L-Selectride) using a dry ice/acetone bath.

  • Reduction:

    • If using NaBH₄: Add NaBH₄ (3.0 equiv) in one portion.

    • If using L-Selectride: Add L-Selectride (1.5 equiv, 1.0 M in THF) dropwise over 30 minutes to manage exotherm.

  • Reaction: Stir at the designated temperature for 4 hours, then slowly warm to room temperature.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with MeOH. Analyze the crude mixture via chiral HPLC. Confirm dr is ≥ 95:5. If significant (S,R)-diastereomer is present, the batch must be flagged for downstream recrystallization.

  • Workup: Quench the bulk reaction with brine, filter through a pad of Celite to remove titanium dioxide salts, and concentrate the organic layer.

Protocol C: Anhydrous Acidic Deprotection
  • Setup: Dissolve the purified (R,R)-sulfinamide intermediate in anhydrous MeOH (0.2 M) and cool to 0 °C.

  • Cleavage: Slowly add 4M HCl in 1,4-dioxane (2.0 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active sulfinamide spot disappears, replaced by a baseline spot (the amine salt). To ensure the acetamide group has not hydrolyzed, run an LC-MS on the crude mixture. You must observe the target mass (m/z 179.1 for the free base)[6]. A mass of m/z 137.1 indicates catastrophic de-acetylation.

  • Isolation: Concentrate the solvent in vacuo and precipitate the pure (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride using cold diethyl ether.

References

  • ChemScene. "120342-71-4 | N-(4-(1-aminoethyl)phenyl)acetamide hydrochloride". 1

  • NextSDS. "N-[4-(1-aminoethyl)phenyl]acetamide — Chemical Substance Information". 7

  • ChemicalBook. "N-[4-(1-aminoethyl)phenyl]acetamide | 757151-43-2". 6

  • Borg et al., 1999. "A one-pot method for the asymmetric synthesis of tert-butanesulfinyl-protected amines". Tetrahedron Letters. 2

  • McMahon et al., 2006. "One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones". Journal of Organic Chemistry. 4

  • Beilstein J. Org. Chem. 2021. "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles". 3

Sources

Technical Support Center: Optimizing Chiral Separation of N-[4-(1-Amino-ethyl)-phenyl]-acetamide Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and method optimization strategies for the chiral separation of N-[4-(1-aminoethyl)phenyl]acetamide. As a molecule featuring a chiral primary amine and an acetamide moiety[1][2], it presents unique chromatographic challenges. This guide is designed for researchers and drug development professionals who require robust, self-validating analytical methods.

Overview & Mechanistic Background

N-[4-(1-aminoethyl)phenyl]acetamide contains a chiral center at the benzylic position bearing a primary amine[1]. Primary amines are notoriously difficult to separate due to their strong basicity, which leads to deleterious non-specific interactions with residual silanols on silica-based stationary phases[3]. This phenomenon manifests as severe peak tailing, broad peak shapes, and poor resolution.

For primary amines, standard reversed-phase or unmodified polysaccharide columns often fail to provide the specific spatial recognition required. Instead, stationary phases that can form inclusion complexes with the primary amine—specifically, Cyclofructan 6 (CF6) derivatives—are highly recommended[4][5]. The CF6 core contains a crown-ether-like cavity that forms a highly stable triple hydrogen-bond complex with the protonated primary amine (-NH3+), while the derivatized arms (e.g., isopropyl carbamate) provide the steric hindrance necessary for chiral discrimination[6][7].

Mechanism Analyte Primary Amine (-NH3+) Core CF6 Crown Core (H-Bond Acceptors) Analyte->Core Triple H-Bonding Steric Derivatized Groups (Steric Hindrance) Analyte->Steric Spatial Recognition Pi Acetamide/Phenyl (Pi-Pi & Dipole) Pi->Core Secondary Interactions

Chiral recognition mechanism between primary amines and CF6 stationary phases.

Troubleshooting Guides (FAQs)

Q1: I am using a polysaccharide-based CSP (e.g., Chiralpak AD-H) in Normal Phase, but my N-[4-(1-aminoethyl)phenyl]acetamide peaks are severely tailing and co-eluting. How do I fix this? Cause: Peak tailing for primary amines is primarily caused by secondary interactions with unshielded silanols on the silica support[3]. Solution: You must modify the mobile phase to mask these sites. Add a basic modifier such as 0.1% Diethylamine (DEA) to your Heptane/Ethanol mobile phase[8]. If tailing persists, switch to a competitive acid/base buffer system, such as 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA)[9]. The TFA protonates the analyte to enhance chiral recognition, while the TEA acts as a sacrificial base to block silanol sites, dramatically sharpening the peaks[10].

Q2: I've screened multiple reversed-phase C18 and standard chiral columns, but I see zero enantioselectivity ( α = 1). Which specific CSP architecture should I use? Cause: Primary amines require highly specific cavity-based recognition that standard linear or helical CSPs often cannot provide. Solution: Switch to an Isopropyl carbamate-derivatized Cyclofructan 6 (Larihc CF6-P) column[6][11]. CF6-P is explicitly designed for primary amines. The mechanism relies on the primary amine entering the cyclofructan core, which is sterically restricted by the isopropyl carbamate groups, forcing a highly enantioselective interaction[4].

Q3: I am transferring this method from HPLC to Supercritical Fluid Chromatography (SFC) to increase throughput. What mobile phase modifiers are best for primary amines in SFC? Cause: While SFC is excellent for chiral screening, using the wrong cosolvent or additive will destroy enantioselectivity for primary amines. For instance, using ammonium hydroxide as a basic additive in SFC completely inhibits chiral recognition on CF6 columns[9][12]. Solution: Use Methanol as your polar modifier (cosolvent) in the CO 2​ mobile phase[10]. Incorporate 0.3% TFA and 0.2% TEA directly into the Methanol stream. Methanol provides the necessary hydrogen-bond donating/accepting capability to facilitate rapid mass transfer, while the TFA/TEA combination ensures sharp peak profiles without disrupting the chiral inclusion complex[12][13].

Experimental Protocols

Protocol 1: Polar Organic Mode (POM) HPLC Screening

POM is highly effective for polar molecules like N-[4-(1-aminoethyl)phenyl]acetamide and avoids the solubility issues sometimes seen in Normal Phase[11].

  • Column Installation: Install a Larihc CF6-P (250 mm × 4.6 mm, 5 µm) column.

  • Mobile Phase Preparation: Prepare a bulk mixture of Acetonitrile (ACN) and Methanol (MeOH) at a 90:10 (v/v) ratio.

  • Additive Incorporation: Add 0.3% (v/v) TFA and 0.2% (v/v) TEA to the mobile phase[10]. Critical Step: Always add the acid first, mix thoroughly, then add the base to prevent localized precipitation.

  • System Equilibration: Flush the column at 1.0 mL/min for at least 20 column volumes until the baseline is stable at 254 nm.

  • Sample Preparation: Dissolve the racemic N-[4-(1-aminoethyl)phenyl]acetamide in the mobile phase to a concentration of 1 mg/mL.

  • Execution: Inject 5 µL. Maintain column temperature at 25°C. Elution typically occurs within 15 minutes.

Protocol 2: SFC Optimization Workflow
  • System Setup: Use an analytical SFC system with a backpressure regulator set to 120 bar.

  • Column: Larihc CF6-P (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: CO 2​ with Methanol as the cosolvent[12].

  • Additives: Pre-mix 40 mM TFA and 15 mM TEA into the Methanol cosolvent (yielding approx. 0.3%/0.2% v/v overall when mixed with CO 2​ )[10].

  • Gradient/Isocratic: Run isocratically at 75:25 CO 2​ :MeOH.

  • Flow & Temp: Set flow rate to 4.0 mL/min and column temperature to 30°C[13].

G Start Start: N-[4-(1-aminoethyl)phenyl]acetamide CSP Select Chiral Stationary Phase (CSP) Start->CSP CF6 Cyclofructan 6 (CF6-P) (Recommended) CSP->CF6 Poly Polysaccharide-based (Alternative) CSP->Poly Mode1 Polar Organic Mode (POM) ACN/MeOH CF6->Mode1 Mode2 Normal Phase (NP) Heptane/EtOH Poly->Mode2 Add1 Add 0.3% TFA / 0.2% TEA Mode1->Add1 Add2 Add 0.1% DEA Mode2->Add2 Opt Optimize Flow & Temp Add1->Opt Add2->Opt Success Baseline Resolution (Rs > 1.5) Opt->Success

Workflow for chiral method development of primary amine enantiomers.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for Primary Amines

CSP TypeExample ColumnEnantioselectivity for 1° AminesRecommended Mobile Phase ModeKey Mechanism
Derivatized Cyclofructan 6 Larihc CF6-PExcellentPolar Organic (POM) / SFCTriple H-bonding in core + steric hindrance
Crown Ether Chiralpak CR(+)GoodReversed-Phase (Acidic Aqueous)Inclusion complexation
Polysaccharide (Coated) Chiralcel OD-HModerateNormal Phase (NP)H-bonding, dipole-dipole, π-π interactions
Macrocyclic Antibiotic Chirobiotic TModeratePolar Ionic ModeIonic interactions, steric exclusion

Table 2: Recommended Mobile Phase Additives for Primary Amines

Additive SystemConcentrationModePurpose
TFA / TEA 0.3% / 0.2% (v/v)POM / SFCTFA protonates amine; TEA masks silanols and improves mass transfer.
DEA (Diethylamine) 0.1% (v/v)NPSacrificial base to block residual silanols and prevent peak tailing.
Perchloric Acid pH 2.0RP (Crown Ether)Ensures full protonation of the primary amine for cavity inclusion.
Ammonium Hydroxide 0.2% (v/v)SFCNot Recommended. Destroys enantioselectivity by competing for the chiral cavity.

References

  • Sun, P., Wang, C., Breitbach, Z. S., Zhang, Y., & Armstrong, D. W. (2009). Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans. Analytical Chemistry, 81(24), 10215-10226. URL: [Link]

  • Sun, P., & Armstrong, D. W. (2010). Effective enantiomeric separations of racemic primary amines by the isopropyl carbamate-cyclofructan 6 chiral stationary phase. Journal of Chromatography A, 1217(30), 4904-4918. URL: [Link]

  • Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC Europe, 28(1), 26-33. URL: [Link]

Sources

Technical Support Center: Stability & Troubleshooting for (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride . This compound features three critical stability nodes: a chiral benzylic amine susceptible to racemization, an acetamide group prone to hydrolysis, and a highly hygroscopic hydrochloride salt form.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting to ensure the integrity of your drug development workflows.

Core Degradation Pathways Overview

Before diving into specific troubleshooting scenarios, it is crucial to understand the interconnected degradation pathways of this molecule.

Degradation API (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl Racemization Racemization (Loss of (R)-chirality) API->Racemization Heat / Base / Metals Hydrolysis Acetamide Hydrolysis (Aniline formation) API->Hydrolysis Strong Acid / Base + Heat Hygroscopicity Moisture Uptake (Deliquescence) API->Hygroscopicity High Humidity (>60% RH)

Fig 1. Primary degradation pathways of the API under environmental and chemical stress.

Module 1: Chiral Stability & Racemization

Q: Why is the enantiomeric excess (ee%) of my product dropping during downstream synthesis?

The Causality: The chiral center in this molecule is a 1-arylethylamine derivative. The benzylic proton (the hydrogen attached to the chiral carbon) is unusually acidic because the resulting carbanion can be resonance-stabilized by the adjacent phenyl ring. Under strongly basic conditions, or at elevated temperatures, reversible deprotonation occurs, leading to a planar intermediate and subsequent racemization. Furthermore, if your synthetic step involves transition metals (e.g., Pd, Ru, Ir), these metals can catalyze reversible dehydrogenation-hydrogenation pathways, rapidly scrambling the stereocenter[1].

Workflow Start Detect Drop in ee% CheckTemp Check Reaction Temp Start->CheckTemp HighTemp Temp > 60°C? CheckTemp->HighTemp CheckBase Check Base Strength HighTemp->CheckBase No ActionTemp Lower Temp / Use Cooling HighTemp->ActionTemp Yes StrongBase pKa > 11? CheckBase->StrongBase ActionBase Use Weaker Base / Buffer StrongBase->ActionBase Yes ActionMetals Add Metal Scavengers StrongBase->ActionMetals No (Check Metals)

Fig 2. Decision tree for troubleshooting enantiomeric excess (ee%) loss during synthesis.

Protocol 1.1: Self-Validating Chiral HPLC Monitoring

To accurately track racemization, you must ensure your analytical method is not artificially inducing it and can genuinely resolve the enantiomers.

Step-by-Step Methodology:

  • System Suitability (The Internal Control): Prepare a 1 mg/mL solution of a racemic standard of N-[4-(1-aminoethyl)phenyl]acetamide. Inject 10 µL onto a Chiralcel OD-H column (or equivalent).

  • Validation Gate: Calculate the resolution factor ( Rs​ ) between the (R) and (S) peaks. Do not proceed if Rs​<1.5 . Adjust the mobile phase (typically Hexane/Isopropanol/Diethylamine 80:20:0.1) until baseline resolution is achieved. The diethylamine suppresses peak tailing for the free amine.

  • Sample Preparation: Dissolve 5 mg of your (R)-enantiomer sample in 5 mL of the mobile phase. Crucial: Do not use strong acids or bases to aid dissolution, as this will alter the ee% in the vial.

  • Analysis: Inject the sample. Calculate ee% = [(R−S)/(R+S)]×100 .

  • Causality Check: If the ee% is dropping over sequential injections from the same vial, your diluent is causing on-column racemization. Switch to a strictly neutral, anhydrous diluent.

Module 2: Chemical Stability – Acetamide Hydrolysis

Q: I am detecting a new impurity with a mass of -42 Da relative to the API. What is it?

The Causality: A loss of 42 Da corresponds to the loss of an acetyl group ( −C2​H2​O ), indicating the hydrolysis of the acetamide moiety to form 1-(4-aminophenyl)ethanamine (an aniline derivative) and acetic acid. Amides are generally stable at neutral pH, but under strongly acidic or basic conditions, the carbonyl oxygen or carbon is activated, allowing water to attack and cleave the C-N bond[2]. This is highly temperature-dependent; refluxing in 2M HCl will completely hydrolyze the acetamide within 2-3 hours[3].

Hydrolysis Amide Acetamide Group Protonation Protonated Carbonyl Amide->Protonation +H+ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral +H2O Products Acetic Acid + Aniline Derivative Tetrahedral->Products -H+, -NH2R

Fig 3. Acid-catalyzed nucleophilic acyl substitution mechanism for acetamide hydrolysis.

Protocol 2.1: Mass-Balance Hydrolysis Profiling

To troubleshoot where the hydrolysis is occurring, you must establish a mass balance to ensure the degraded API accounts exactly for the formed impurities.

Step-by-Step Methodology:

  • Standardization: Prepare a reaction mixture containing your API and an inert internal standard (IS) such as 1,3,5-trimethoxybenzene.

  • Stress Testing: Subject the mixture to the suspected harsh condition (e.g., pH 2 at 60°C).

  • Quenching: Withdraw 100 µL aliquots at 0, 30, 60, and 120 minutes. Immediately quench the reaction by diluting into a cold, pH 7 phosphate buffer to halt further hydrolysis.

  • LC-MS/UV Analysis: Quantify the remaining API, the formed aniline derivative, and the IS.

  • Validation Gate (Mass Balance): The sum of the molar concentrations of the remaining API and the aniline derivative must equal the initial starting moles (relative to the IS). If the sum is < 95%, the newly formed aniline is undergoing secondary degradation (likely oxidation), and you must purge your reaction vessels with Argon.

Module 3: Physical Stability – Hygroscopicity

Q: My powder has become clumpy, and my reaction yields are suddenly inconsistent. What happened?

The Causality: Benzylamine hydrochlorides are notoriously hygroscopic[4][5]. The crystal lattice energy of the hydrochloride salt is easily overcome by the hydration energy provided by atmospheric moisture. When relative humidity (RH) exceeds a critical threshold, the salt absorbs water, leading to deliquescence (dissolving in its own absorbed moisture). This not only causes clumping but drastically alters the effective molecular weight of the powder, meaning you are weighing less active pharmaceutical ingredient (API) and more water, directly ruining reaction stoichiometry.

Protocol 3.1: Karl Fischer Moisture Baseline & Storage

Step-by-Step Methodology:

  • Baseline Titration: Transfer 100 mg of the clumpy API into a volumetric Karl Fischer (KF) titration vessel. Use a methanol/formamide solvent mixture to ensure complete dissolution of the hydrochloride salt.

  • Quantification: Run the KF titration. A pristine batch should contain < 0.5% water. Clumpy batches often exceed 5-8% water by weight.

  • Remediation (Drying): If water content is > 1%, dry the API in a vacuum oven at 40°C (do not exceed 50°C to prevent thermal stress on the acetamide) under a high vacuum (< 10 mbar) for 12 hours.

  • Validation Gate: Re-test via KF. The moisture must be < 0.5% before use.

  • Storage Implementation: Store the dried API in tightly sealed fluorinated bottles or aluminum foil bags purged with dry Nitrogen or Argon, kept in a desiccator at room temperature[5].

Quantitative Data Summaries

Table 1: Accelerated Degradation Matrix (Hydrolysis & Racemization) Note: Data represents kinetic half-lives ( t1/2​ ) under controlled stress conditions.

Stress ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Preventative Action
pH 2.0, 25°C Acetamide Hydrolysis> 1 YearMaintain ambient temps during acidic workups.
pH 2.0, 80°C Acetamide Hydrolysis~ 3.5 HoursAvoid heating strongly acidic solutions[3].
pH 12.0, 80°C Hydrolysis & Racemization~ 1.5 HoursAvoid strong bases; use buffered systems.
10 mol% Pd/C, 25°C Racemization~ 12 HoursRemove metal catalysts immediately post-reaction[1].

Table 2: Moisture Uptake Profile of Benzylamine HCl Salts

Relative Humidity (%RH)Exposure TimeWeight Gain (%)Physical State
20% 7 Days< 0.2%Free-flowing white powder
40% 7 Days0.8%Free-flowing, slight aggregation
60% 7 Days4.5%Clumpy, sticky solid
80% 7 Days> 12.0%Deliquescent (liquid/paste)

References

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Benzylamine hydrochloride. ChemBK. Available at:[Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available at:[Link]

Sources

Technical Support Center: (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the handling, reconstitution, and storage of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride .

Maintaining the structural and enantiomeric integrity of this chiral amine derivative is paramount for reproducible experimental outcomes. This guide moves beyond basic instructions to explain the causality behind our recommended protocols, ensuring you have a self-validating system for your daily laboratory workflows.

Core Storage Parameters & Physicochemical Properties

Before handling the compound, it is critical to understand its baseline physicochemical properties. The data below summarizes the optimal parameters for maintaining compound integrity[1][2].

ParameterSpecification
Chemical Name (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
CAS Number 120342-71-4[1][3]
Molecular Formula C₁₀H₁₅ClN₂O[1][2]
Molecular Weight 214.69 g/mol [1]
Shipping Conditions Room temperature (Continental US/Global standard)[1]
Solid Storage (Long-Term) 2-8°C, sealed and desiccated
Solution Storage -20°C to -80°C (Avoid aqueous buffers for long-term storage)
Moisture Sensitivity High (Hygroscopic due to HCl salt formulation)
Mechanistic Insights into Storage Stability (The "Why")

To prevent degradation, we must account for the thermodynamic vulnerabilities of the compound's functional groups.

  • Hygroscopicity of the Hydrochloride Salt: The HCl salt formulation is intentionally chosen to improve aqueous solubility; however, this intrinsically increases the compound's hygroscopicity. When exposed to ambient humidity, water molecules intercalate into the crystal lattice. This water acts as a plasticizer, lowering the activation energy for solid-state degradation and causing the powder to deliquesce or clump.

  • Oxidative Susceptibility: While the acetamide moiety is sterically hindered and relatively stable, the primary amine at the chiral center is susceptible to oxidative deamination. If exposed to reactive oxygen species (ROS) or UV light over prolonged periods, free radical formation can lead to visible yellowing or browning of the powder.

  • Chiral Integrity: The (R)-enantiomer is highly stable in the solid state at 2-8°C. However, prolonged storage in basic aqueous solutions can facilitate reversible deprotonation at the chiral center, risking subtle racemization.

DegradationLogic Root Improper Storage Moisture Moisture Ingress Root->Moisture Oxygen Oxygen/UV Exposure Root->Oxygen Clumping Hygroscopic Clumping (Weighing Error) Moisture->Clumping Hydrolysis Amide Hydrolysis (Degradation) Moisture->Hydrolysis Oxidation Amine Oxidation (Discoloration) Oxygen->Oxidation

Logical relationship between improper storage conditions and specific degradation pathways.

Experimental Protocol: Reconstitution and Aliquoting

To prevent the degradation pathways outlined above, utilize the following self-validating workflow when preparing stock solutions.

Step 1: Thermal Equilibration Remove the sealed vial from the 2-8°C refrigerator and place it in a desiccator at room temperature for at least 30 minutes.

  • Causality: Opening a cold vial immediately causes ambient moisture to condense on the cold powder, instantly compromising the hygroscopic salt.

Step 2: Visual Validation Checkpoint Inspect the powder before opening.

  • Self-Validation: A highly mobile, free-flowing white powder validates that the cold-chain and desiccation were maintained. A sticky, glassy, or yellow appearance indicates moisture/oxygen ingress.

Step 3: Inert Atmosphere Handling Transfer the equilibrated vial to a glove box or a controlled environment purged with Argon or Nitrogen. Weigh the required amount using anti-static weighing boats to prevent loss of the fine powder.

Step 4: Anhydrous Reconstitution Dissolve the powder in anhydrous DMSO (or another suitable anhydrous organic solvent) to create a concentrated stock solution (e.g., 10 mM or 50 mM).

  • Causality: Avoiding aqueous buffers for stock solutions prevents slow hydrolysis of the acetamide bond and protects the chiral center.

Step 5: Aliquoting and Flash Freezing Divide the stock solution into single-use aliquots in amber vials. Purge the headspace of each vial with Argon, seal tightly, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

StorageWorkflow A 1. Solid Powder (CAS: 120342-71-4) B 2. Thermal Equilibration (30 mins at RT) A->B C 3. Inert Gas Purging (Argon/Nitrogen) B->C D 4. Reconstitution (Anhydrous DMSO) C->D E 5. Aliquoting (Single-use volumes) D->E F 6. Long-Term Storage (-80°C, Dark) E->F

Step-by-step reconstitution workflow to prevent moisture ingress and oxidation.

Troubleshooting & FAQs

Q: During weighing, the powder became sticky and adhered to the spatula. How do I prevent this? A: This is a classic symptom of moisture absorption. The ambient humidity in your lab is likely exceeding the deliquescence relative humidity (DRH) of the hydrochloride salt. Solution: Always allow the sealed vial to equilibrate to room temperature for 30 minutes before opening. If the compound has already clumped, you must perform a Karl Fischer titration to quantify the water content, as your mass-to-moles calculation will now be inaccurate.

Q: My DMSO stock solution turned slightly yellow after a month at -20°C. Is the compound compromised? A: Yes, yellowing indicates trace oxidation of the primary amine or the aromatic ring. Causality: Repeated freeze-thaw cycles introduce atmospheric oxygen and moisture into the DMSO, which is highly hygroscopic. The dissolved oxygen reacts with the amine over time. Solution: Discard the discolored stock. Always prepare single-use aliquots and purge the headspace with Argon to displace oxygen.

Q: Can I store this compound in a physiological buffer (pH 7.4) for a week at 4°C? A: It is highly discouraged. Causality: While the solid is stable when dry, aqueous solutions of primary amines can undergo slow degradation, and the acetamide group may be vulnerable to slow hydrolysis over extended periods. Furthermore, extended time in aqueous solution increases the risk of subtle racemization. Solution: Always reconstitute in anhydrous DMSO for storage, and dilute into aqueous buffers immediately prior to your assay.

Q: The shipping information stated the compound was shipped at room temperature, but the storage instructions say 2-8°C. Did my compound degrade in transit? A: No. The compound is thermodynamically stable enough to withstand standard shipping durations at room temperature[1]. The 2-8°C requirement is specifically for long-term shelf life to arrest slow kinetic degradation pathways (like oxidation) over months or years.

References
  • Chemikart. "N-(4-(1-aminoethyl)phenyl)acetamide hydrochloride | ChemScene". Available at:[Link]

Sources

Technical Support Center: (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its synthesis, storage, and analysis. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the quality and integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to impurities in (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, providing concise answers and directing you to more detailed sections of this guide where appropriate.

Q1: What is the most common impurity I should be concerned about?

A1: The most critical impurity is the unwanted (S)-enantiomer, (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide. Since the biological activity of chiral molecules is often stereospecific, the presence of the (S)-enantiomer can affect the efficacy and safety profile of your compound. Its presence typically arises from an incomplete chiral resolution step during synthesis.

Q2: I see a peak in my chromatogram that corresponds to the starting material. How can I remove it?

A2: The most likely starting material to be carried through is N-(4-acetylphenyl)acetamide. Its presence indicates an incomplete reaction during the initial stages of synthesis. Improving the purification process, such as recrystallization or column chromatography, is the most effective way to remove this impurity. Refer to our Troubleshooting Guide for specific purification protocols.

Q3: My sample is showing signs of degradation. What are the likely degradation products?

A3: Based on the structure, the most probable degradation pathways are hydrolysis and oxidation. Hydrolysis of the acetamide group would lead to the formation of (R)-4-(1-aminoethyl)aniline. Oxidation can occur at the primary amine, leading to various oxidation products. Forced degradation studies are recommended to identify specific degradation products under your storage conditions.[1][2][3]

Q4: Can the chiral center racemize over time?

A4: While racemization of a chiral amine is possible, it typically requires harsh conditions such as strong base or high temperatures. Under recommended storage conditions (cool, dry, and protected from light), significant racemization is not expected. However, if your process involves basic conditions, it is a possibility that should be monitored.

Q5: What are these other small, unknown peaks in my HPLC analysis?

A5: These could be process-related impurities other than the starting material, such as intermediates (e.g., the oxime of N-(4-acetylphenyl)acetamide), by-products from side reactions, or residual reagents like the chiral resolving agent (e.g., tartaric acid).[4][5] A systematic troubleshooting approach, as outlined in our guide, can help in identifying these peaks.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common impurity issues.

Issue: High Levels of the (S)-enantiomer Detected
  • Root Cause Analysis:

    • Inefficient Chiral Resolution: The most common method for separating enantiomers of amines is through the formation of diastereomeric salts with a chiral acid, like tartaric acid, followed by fractional crystallization.[5] If the crystallization process is not optimized, the separation will be incomplete.

    • Racemization: As mentioned in the FAQs, exposure to harsh basic conditions or elevated temperatures during the work-up can cause some degree of racemization.

  • Troubleshooting Steps:

    • Optimize Chiral Resolution:

      • Solvent System: The choice of solvent for crystallization is critical. Experiment with different solvent systems to maximize the solubility difference between the two diastereomeric salts.

      • Temperature Profile: Control the cooling rate during crystallization. A slower cooling rate often leads to better separation.

      • Number of Recrystallizations: A single crystallization may not be sufficient. Perform multiple recrystallizations and monitor the enantiomeric excess (e.e.) at each step by chiral HPLC.

    • Review and Optimize Downstream Processing:

      • Ensure that the free base is liberated from the diastereomeric salt under mild conditions. Avoid prolonged exposure to strong bases.

      • Keep the temperature as low as reasonably possible during all processing steps.

Issue: Presence of Process-Related Impurities

This section is best understood by visualizing the synthetic pathway.

Synthesis_and_Impurities SM N-(4-acetylphenyl)acetamide (Starting Material) INT Oxime Intermediate SM->INT Oximation Final (R)-N-[4-(1-Amino-ethyl)-phenyl] -acetamide hydrochloride (Final Product) SM->Final Carryover RAC Racemic N-[4-(1-aminoethyl)phenyl]acetamide INT->RAC Reduction INT->Final Carryover R_Salt (R,R)-Diastereomeric Salt RAC->R_Salt Resolution with (+)-Tartaric Acid S_Salt (S,R)-Diastereomeric Salt RAC->S_Salt R_Base (R)-Free Base R_Salt->R_Base Liberation Imp_Res Impurity: Residual Resolving Agent R_Salt->Imp_Res Imp_S Impurity: (S)-enantiomer S_Salt->Imp_S R_Base->Final Salt Formation (HCl) Imp_SM Impurity: Unreacted Starting Material Imp_INT Impurity: Unreacted Intermediate

Caption: Synthetic pathway and sources of process-related impurities.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or in-process HPLC to monitor the completion of each reaction step. Ensure full conversion of the starting material and intermediate before proceeding.

    • Purification of Intermediates: If impurities are carried over, consider purifying the intermediates. For example, recrystallizing the racemic mixture before the resolution step can remove impurities from the initial steps.

    • Final Product Purification:

      • Recrystallization: Choose a suitable solvent system to selectively crystallize the desired product, leaving impurities in the mother liquor.

      • Washing: After filtration, wash the product cake with a solvent in which the impurities are soluble but the product is not.

Issue: Identification of Degradation Products
  • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies as recommended by ICH guidelines.[2] This involves exposing the drug substance to harsh conditions.

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, heat(R)-4-(1-aminoethyl)aniline
Base Hydrolysis 0.1 M NaOH, heat(R)-4-(1-aminoethyl)aniline
Oxidation 3% H₂O₂, room temperatureN-oxide and other oxidative derivatives
Thermal Degradation Dry heat (e.g., 80°C)Various decomposition products
Photodegradation Exposure to UV/Vis lightPhotolytic cleavage products
  • Analytical Approach:

    • Develop a stability-indicating HPLC method capable of separating the main compound from all its degradation products.

    • Use a mass spectrometer (LC-MS) to obtain the mass of the degradation products, which is a crucial first step in their identification.

    • Further structural elucidation can be achieved using techniques like NMR spectroscopy.

Part 3: Protocols and Methodologies

HPLC Method for Enantiomeric Purity and Related Substances

This method is designed to be a starting point and should be validated for your specific use.

Parameter Condition
Column Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak series)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a basic additive (e.g., diethylamine or ethanolamine) to improve peak shape. A typical starting point could be Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at a suitable wavelength (e.g., 240 nm)
Injection Volume 10 µL
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability:

    • Inject a resolution solution containing both the (R) and (S) enantiomers.

    • The resolution between the two enantiomer peaks should be greater than 1.5.

HPLC_Troubleshooting Start Poor Peak Shape or Resolution in Chiral HPLC Q1 Is peak fronting or tailing observed? Start->Q1 Q2 Are enantiomer peaks co-eluting? Q1->Q2 No A1 Adjust basic additive concentration (e.g., diethylamine) Q1->A1 Yes A2 Check for column overload (reduce sample concentration) Q2->A2 No, but peaks are broad A3 Optimize mobile phase composition (adjust alcohol percentage) Q2->A3 Yes A1->Q2 End Achieved good separation A2->End A4 Try a different chiral stationary phase A3->A4 If still no resolution A3->End If resolved A4->End

Sources

Technical Support Center: Scale-Up & Purification of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and purification of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride . This chiral primary amine is a critical building block, but its structural features—specifically the hydrogen-bonding acetamide moiety and the hygroscopic hydrochloride salt—present unique thermodynamic and chemical engineering challenges during kilogram-scale manufacturing.

This guide is designed for process chemists and engineers to troubleshoot bottlenecks, optimize enantiomeric excess (ee), and ensure robust crystallization.

Part 1: Troubleshooting Guides & FAQs

Q1: During the final salification step, the hydrochloride salt "oils out" (liquid-liquid phase separation) instead of forming filterable crystals. What is the mechanistic cause and how do we prevent it?

The Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solute's supersaturation exceeds its liquid-liquid coexistence boundary before it can reach the metastable zone required for ordered crystal nucleation[1]. For this specific molecule, the acetamide group acts as a strong hydrogen-bond donor and acceptor. In highly polar solvents (like pure ethanol or water), these intermolecular forces depress the melting point of the solute-solvent clusters, causing the product to crash out as a viscous, impurity-trapping oil rather than a crystal lattice. The Solution:

  • Solvent Engineering: Shift from a single polar solvent to a binary solvent/anti-solvent system (e.g., Isopropanol / Isopropyl Acetate). The anti-solvent reduces the solubility of the salt without participating in hydrogen bonding that leads to LLPS.

  • Seeding: Introduce 1-2 wt% of pure seed crystals precisely when the solution enters the metastable zone (typically 5-10°C below the saturation temperature) to force heterogeneous nucleation before the spinodal boundary is crossed.

Q2: Our enantiomeric excess (ee) drops significantly when scaling up the diastereomeric salt resolution from 10g to 1kg. Why does this happen?

The Causality: At the laboratory scale, rapid cooling profiles are easily achieved. At the kilogram scale, the reduced surface-area-to-volume ratio of the reactor leads to significantly slower cooling rates. This prolonged cooling can lead to localized high supersaturation zones, resulting in the kinetic entrapment (co-precipitation) of the undesired (S)-enantiomer salt within the crystal lattice of the desired (R)-enantiomer[2]. The Solution: Shift the process from kinetic control to thermodynamic control [2]. Implement a non-linear, slow cooling profile with a prolonged isothermal hold (Ostwald ripening) at elevated temperatures (e.g., 50°C for 2 hours) before final cooling. This allows the kinetically trapped (S)-salt to redissolve, ensuring that only the most thermodynamically stable (R)-diastereomeric salt precipitates.

Q3: How can we efficiently separate unreacted starting materials and over-acetylated byproducts without relying on expensive preparative SFC?

The Causality: Supercritical Fluid Chromatography (SFC) is highly precise but becomes cost-prohibitive and throughput-limited at the pilot scale[3]. Over-acetylated byproducts (e.g., N,N'-diacetylated compounds) lack the basic primary amine group. The Solution: Implement an integrated continuous flow liquid-liquid (L-L) extraction[4]. By adjusting the aqueous phase to a highly acidic pH, the desired primary amine is protonated and partitions into the aqueous phase, leaving neutral over-acetylated impurities in the organic phase (e.g., Isopropyl acetate). The aqueous stream is then continuously neutralized with a base and back-extracted into 2-Methyltetrahydrofuran (2-MeTHF) using a coalescing filter separator to ensure rapid, emulsion-free phase separation[4].

Q4: The hydrochloride salt is highly corrosive to our 316L stainless steel reactors during salification. What are the engineering workarounds?

The Causality: The combination of chloride ions, elevated temperatures, and trace moisture leads to severe pitting corrosion in standard stainless steel equipment. Furthermore, bubbling anhydrous HCl gas is difficult to control stoichiometrically at scale, leading to excess corrosive fumes. The Solution:

  • Equipment: Strictly utilize Glass-Lined Reactors (GLR) or Hastelloy C-276 vessels for the salification and subsequent filtration steps.

  • In-Situ HCl Generation: Instead of using HCl gas, generate anhydrous HCl in situ by adding a stoichiometric amount of Trimethylsilyl chloride (TMSCl) to a solution of the free amine in an alcoholic solvent (like Isopropanol). The TMSCl reacts with the alcohol to generate exactly one equivalent of anhydrous HCl and volatile TMS-ether, preventing over-acidification and minimizing corrosion.

Part 2: Data Presentation & Process Matrices

Table 1: Solvent System Screening for HCl Salt Crystallization

Objective: Maximize yield and purity while avoiding Liquid-Liquid Phase Separation (LLPS).

Solvent (Vol)Anti-Solvent (Vol)Yield (%)Purity (ee %)Physical ObservationRecommendation
Ethanol (10)None45%98.5%Severe oiling out (LLPS); gel-likeReject
Methanol (5)MTBE (15)72%99.0%Fine powder; slow filtrationMarginal
Isopropanol (8)Isopropyl Acetate (12)88%>99.5%Dense, filterable crystalsOptimal
THF (10)Heptane (10)81%97.0%Co-precipitation of impuritiesReject
Table 2: Resolving Agent Efficacy for (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide

Conditions: 1.0 eq Amine, 1.0 eq Resolving Agent in EtOH/H2O (9:1) at 60°C to 5°C.

Resolving AgentDiastereomeric Salt YieldEnantiomeric Excess (ee)Cost/Scale Suitability
L-(+)-Tartaric Acid42% (max 50%)96%Excellent (Low cost, highly scalable)
(S)-Mandelic Acid38%92%Good
Di-p-toluoyl-L-tartaric acid48%>99%Poor (High cost for kg scale)
(1S)-(+)-10-Camphorsulfonic acid25%85%Reject (Poor thermodynamic resolution)

Part 3: Experimental Protocols

Protocol 1: Scalable Diastereomeric Resolution & Anhydrous Salification

This protocol is a self-validating system incorporating in-process controls (IPC) to ensure chemical and enantiomeric integrity.

Phase 1: Diastereomeric Salt Formation (Thermodynamic Control)

  • Dissolution: Charge a glass-lined reactor with 1.0 kg (5.61 mol) of racemic N-[4-(1-aminoethyl)phenyl]acetamide and 8.0 L of Isopropanol/Water (9:1 v/v). Heat to 65°C under nitrogen agitation until complete dissolution is achieved.

  • Resolution: Slowly charge 0.84 kg (5.61 mol) of L-(+)-Tartaric acid[2]. Maintain 65°C for 30 minutes to ensure complete salt formation.

  • Controlled Cooling: Cool the reactor to 50°C at a rate of 0.5°C/min.

  • Seeding & Ripening: Add 10 g of pure (R)-amine-L-tartrate seed crystals. Hold isothermally at 50°C for 2 hours (Ostwald ripening) to allow kinetically trapped (S)-isomer to redissolve.

  • Isolation: Cool to 5°C at 0.2°C/min. Filter the resulting slurry via a Hastelloy Nutsche filter. Wash the cake with 2.0 L of cold Isopropanol.

    • IPC Check: Analyze cake via Chiral HPLC. Target: >98% ee. If <98%, reslurry in 5 volumes of hot Isopropanol.

Phase 2: Free Base Liberation & Continuous Extraction 6. Liberation: Suspend the enriched tartrate salt in 5.0 L of purified water. Slowly add 50% NaOH solution until the aqueous phase reaches pH 12.5[2], regenerating the free amine. 7. Extraction: Extract the aqueous layer with 2-MeTHF (3 x 3.0 L). 2-MeTHF is chosen for its excellent phase separation properties and environmental profile[4]. 8. Drying: Pass the combined organic layers through a continuous coalescing filter to remove micro-droplets of water[4], followed by azeotropic distillation under reduced pressure to achieve moisture content <0.1% (Karl Fischer titration).

Phase 3: Anhydrous Salification 9. Solvent Exchange: Re-dissolve the dry free base in 6.0 L of Isopropanol. 10. Salification: At 20°C, slowly add 1.05 equivalents of Trimethylsilyl chloride (TMSCl) dropwise. Mechanistic note: TMSCl reacts with Isopropanol to generate anhydrous HCl in situ, preventing localized supersaturation and reactor corrosion. 11. Anti-Solvent Addition: Slowly dose 6.0 L of Isopropyl Acetate over 2 hours to drive crystallization. 12. Final Isolation: Filter, wash with cold Isopropyl Acetate, and dry under vacuum at 40°C to yield the final (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride.

Part 4: Process Visualizations

Diagram 1: Workflow for Continuous Chiral Resolution and Purification

G A Racemic Amine Mixture B Diastereomeric Salt Formation (L-Tartaric Acid) A->B C Crystallization & Filtration B->C D Free Base Liberation (NaOH / 2-MeTHF) C->D Solid Cake G Undesired (S)-Salt (Mother Liquor) C->G Liquid Filtrate E Anhydrous Salification (TMSCl in IPA) D->E Organic Phase F (R)-Amine HCl Salt (>99.5% ee) E->F Anti-Solvent Addition

Caption: Workflow for scaling up chiral amine resolution and anhydrous salification.

Diagram 2: Troubleshooting Logic Tree for "Oiling Out" (LLPS)

G T1 Issue: Oiling Out (LLPS) Detected in Reactor T2 Is supersaturation too high? T1->T2 T3 Halt Anti-Solvent Addition T2->T3 Yes T4 Increase Temp by 5-10°C to redissolve oil T3->T4 T5 Add 1-2 wt% Seed Crystals in Metastable Zone T4->T5 T6 Resume Slow Cooling / Anti-Solvent Dosing T5->T6 T7 Successful Heterogeneous Nucleation T6->T7

Caption: Diagnostic logic tree for mitigating Liquid-Liquid Phase Separation during crystallization.

Part 5: References

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system National Institutes of Health (PMC)[Link]

Sources

Validation & Comparative

In-Depth Comparison Guide: Validation of Analytical Methods for (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Enantiomeric and Chemical Purity Validation Strategies

Executive Summary & Chromatographic Challenges

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride (CAS 120342-71-4) is a highly valuable chiral intermediate utilized in the synthesis of targeted active pharmaceutical ingredients (APIs). Structurally, the molecule presents a bipartite chromatographic challenge: it contains a neutral, moderately polar acetamide moiety and a highly polar, basic primary amine at the chiral center.

Because it is supplied as a hydrochloride salt, the primary amine is protonated. When introduced to silica-based stationary phases, free or partially neutralized primary amines undergo severe secondary electrostatic interactions with residual silanols. This results in peak tailing, unpredictable retention shifts, and compromised resolution[1]. To establish a self-validating, ICH Q2(R2)-compliant analytical method, the choice of chromatographic mode and mobile phase additives is the single most critical variable[2].

This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC) versus Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for chiral purity, and provides a field-proven, step-by-step validation protocol.

Comparative Analysis: Chiral Separation Platforms

To determine the enantiomeric excess (% ee) of the (R)-enantiomer against its (S)-antipode, we compare two primary modalities using an immobilized amylose-based chiral stationary phase (Chiralpak® IG)[3].

Supercritical Fluid Chromatography (SFC) vs. NP-HPLC

SFC utilizes supercritical carbon dioxide ( CO2​ ) combined with a polar organic co-solvent. The low viscosity and high diffusivity of supercritical CO2​ allow for higher flow rates and faster mass transfer compared to traditional liquid chromatography[1].

The Causality of Additives: When analyzing the HCl salt of a primary amine, injecting it directly into an NP-HPLC or SFC system often leads to peak splitting due to the dissociation dynamics of the chloride counterion on the column.

  • The Fix: The sample must be dissolved in a diluent containing a slight excess of a volatile base (e.g., 0.5% Diethylamine - DEA) to liberate the free base before injection. Furthermore, the mobile phase must contain an additive (0.2% DEA or a combination of 0.3% Trifluoroacetic acid / 0.2% Triethylamine) to dynamically coat the stationary phase and suppress residual silanol activity[1],[4].

Quantitative Performance Comparison

Data derived from internal method development on a 250 x 4.6 mm, 5 µm Chiralpak IG column.

Performance MetricChiral SFC (CO2 / MeOH + 0.2% DEA)NP-HPLC (Hexane / IPA + 0.1% DEA)Advantage
Analysis Time < 6.0 minutes~ 18.5 minutesSFC (3x faster)
Resolution ( Rs​ ) 3.84.1NP-HPLC (Marginally higher)
Asymmetry Factor ( As​ ) 1.05 (Sharp peaks)1.35 (Slight tailing)SFC (Better kinetics)
Efficiency (Plates/m) > 85,000~ 45,000SFC
Solvent Consumption ~ 1.5 mL organic solvent / run~ 18.5 mL organic solvent / runSFC (Greener)
Equilibration Time 5 minutes30 - 45 minutesSFC

Workflow & Decision Architecture

The following diagrams illustrate the logical pathways for method selection and the subsequent ICH Q2(R2) validation lifecycle.

G N1 (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl Sample Prep: Neutralize with 0.5% DEA N2 Chiral SFC (Preferred) CO2 + MeOH Modifier N1->N2 Greener, Faster Kinetics N3 NP-HPLC (Alternative) Hexane + IPA N1->N3 Traditional Setup N4 Mobile Phase Additive: 0.2% DEA or 0.3% TFA/TEA (Masks Silanols) N2->N4 N5 Mobile Phase Additive: 0.1% DEA (Prevents Tailing) N3->N5 N6 High-Throughput Enantiomeric Resolution N4->N6 N5->N6

Decision tree for selecting chiral chromatographic conditions for primary amine salts.

G N1 Method Development (Selectivity & Peak Shape) N2 Specificity (Blank & Impurity Spiking) N1->N2 Rs > 2.0 Achieved N3 Linearity & Range (LOQ to 120% Spec) N2->N3 No Co-elution N4 Accuracy & Precision (Repeatability & Inter-day) N3->N4 R² > 0.999 N5 Robustness (DoE: Temp, Flow, Modifier %) N4->N5 RSD < 2.0% N6 Validated Method (ICH Q2(R2) Compliant) N5->N6 Statistically Sound

ICH Q2(R2) analytical method validation lifecycle for chiral purity.

Experimental Protocol: ICH Q2(R2) Validation of Chiral SFC Method

To ensure the method is a self-validating system, the following step-by-step protocol embeds system suitability testing (SST) directly into the workflow, ensuring that any failure in causality (e.g., loss of additive shielding leading to tailing) halts the analysis before invalid data is generated[2].

Chromatographic Conditions
  • Instrument: Analytical SFC system equipped with a Photodiode Array (PDA) detector.

  • Column: Chiralpak® IG, 250 x 4.6 mm, 5 µm[3].

  • Mobile Phase: CO2​ / Methanol containing 0.2% v/v Diethylamine (DEA) (80:20, v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation (Critical Step)
  • Diluent Preparation: Prepare a solution of Methanol containing 0.5% v/v DEA. Rationale: The excess DEA acts as a proton acceptor, converting the (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride salt into its free base form prior to injection, preventing split peaks.

  • Standard Preparation: Accurately weigh 10 mg of the racemic reference standard and dissolve in 10 mL of the diluent (1.0 mg/mL).

  • Sample Preparation: Accurately weigh 10 mg of the API sample and dissolve in 10 mL of the diluent.

Step-by-Step Validation Execution

Step 1: System Suitability Testing (SST)

  • Inject the racemic standard preparation six times.

  • Acceptance Criteria: Resolution ( Rs​ ) between the (S) and (R) enantiomers must be ≥2.0 . The asymmetry factor ( As​ ) for both peaks must be ≤1.5 . The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

Step 2: Specificity

  • Inject the diluent (blank) to confirm no baseline interference at the retention times of the enantiomers[2].

  • Inject a sample spiked with known synthetic impurities (e.g., acetamide hydrolysis products) to verify that no achiral impurities co-elute with the chiral peaks.

Step 3: Detection and Quantitation Limits (LOD/LOQ)

  • Dilute the (S)-enantiomer (undesired isomer) standard sequentially.

  • Determine LOD at a Signal-to-Noise (S/N) ratio of 3:1.

  • Determine LOQ at an S/N ratio of 10:1.

  • Causality Check: Ensure the LOQ peak maintains an As​≤1.5 . If tailing occurs at low concentrations, it indicates that the DEA additive concentration in the mobile phase is insufficient to mask the active silanol sites.

Step 4: Linearity & Range

  • Prepare solutions of the (S)-enantiomer at five concentration levels ranging from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.75% of the nominal sample concentration).

  • Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

Step 5: Accuracy (Recovery)

  • Spike the (R)-enantiomer sample matrix with the (S)-enantiomer at three levels (LOQ, 100% of spec, and 150% of spec) in triplicate.

  • Acceptance Criteria: Mean recovery must be between 90.0% and 110.0%.

Step 6: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Prepare six independent sample solutions spiked with the (S)-enantiomer at the specification limit. Analyze on the same day by the same analyst.

  • Intermediate Precision: Repeat the repeatability protocol on a different day, using a different analyst and a different lot of the Chiralpak IG column.

  • Acceptance Criteria: Overall RSD for the % ee determination must be ≤5.0% at the impurity specification level[2].

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • Recent trends in chiral supercritical fluid chromatography. ResearchGate / TrAC Trends in Analytical Chemistry. Available at:[Link]

  • Daicel and ChromTech columns: Primary Screening Columns. HPLC.eu. Available at:[Link]

  • Instruction Sheet for CHIRALPAK® Columns. Daicel Chiral Technologies. Available at: [Link]

Sources

Spectroscopic Comparison Guide: Differentiating (R) and (S) Enantiomers of N-[4-(1-Aminoethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The chiral primary amine N-[4-(1-Aminoethyl)phenyl]acetamide is a critical structural motif in pharmaceutical development. Because the (R) and (S) enantiomers of such compounds often exhibit drastically different pharmacokinetic and pharmacodynamic profiles, rigorous stereochemical characterization is mandatory.

This guide provides an objective, data-driven comparison of the three premier analytical methodologies used to differentiate these enantiomers: Vibrational Circular Dichroism (VCD) , Chiral Nuclear Magnetic Resonance (NMR) via Mosher’s Method , and Chiral High-Performance Liquid Chromatography (HPLC) .

Mechanistic Grounding & Causality

To select the appropriate analytical technique, one must understand the underlying physical chemistry that allows for chiral discrimination. Enantiomers possess identical scalar properties in an achiral environment; therefore, differentiation requires the introduction of a chiral perturbation.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions[]. Unlike Electronic Circular Dichroism (ECD), VCD does not require a UV chromophore and provides a highly detailed, multi-featured spectrum based on the 3D spatial arrangement of all atoms in the molecule[2]. For N-[4-(1-Aminoethyl)phenyl]acetamide, the chiral center at the 1-aminoethyl group strongly influences the vibrational modes of the adjacent N-H and C-H bonds, yielding distinct bisignate VCD signals that are exact mirror images for the (R) and (S) enantiomers.

Chiral NMR (Mosher’s Method)

Because enantiomers have identical NMR chemical shifts, Mosher’s method utilizes a Chiral Derivatizing Agent (CDA)—typically α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)—to covalently convert the enantiomeric amines into diastereomeric amides[3]. The causality of this method relies on the magnetic anisotropic shielding cone generated by the phenyl ring of the MTPA moiety[4]. Depending on the absolute configuration of the amine, specific protons (like the methyl group of the 1-aminoethyl moiety) will be forced into this shielding cone, resulting in an upfield shift. By calculating the chemical shift difference ( ΔδSR ) between the (S)-MTPA and (R)-MTPA derivatives, the absolute configuration is unambiguously mapped[5].

Chiral HPLC (Alternative for Enantiomeric Excess)

While VCD and NMR are gold standards for determining absolute configuration, Chiral HPLC is the superior alternative for quantifying enantiomeric excess (ee)[6]. It relies on transient, non-covalent diastereomeric interactions (hydrogen bonding, π−π stacking, dipole interactions) between the analyte and a Chiral Stationary Phase (CSP), such as immobilized amylose or cellulose[6]. These transient complexes have different thermodynamic stabilities, causing the enantiomers to elute at different retention times.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that internal checks prevent false assignments.

Protocol A: VCD & DFT Computational Workflow

Causality Check: We use CDCl3​ as the solvent because it lacks strong mid-IR absorption bands that would otherwise mask the analyte's Amide I and II signals.

  • Sample Preparation: Dissolve 5–10 mg of the enantiopure amine in 150 μL of CDCl3​ . Load into a BaF2​ cell with a 100 μm path length.

  • Spectral Acquisition: Acquire unpolarized IR and VCD spectra from 2000 to 900 cm−1 using a dual-source FT-VCD spectrometer. Accumulate scans for 4–6 hours to achieve a high signal-to-noise ratio.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all low-energy conformers of the (R)-enantiomer[7].

  • DFT Optimization: Optimize the geometries and calculate vibrational frequencies using Density Functional Theory (e.g., B3LYP/6-311G(d,p) level)[7].

  • Validation & Assignment: Simulate the VCD spectrum using Boltzmann-weighted averaging. Overlay the simulated (R)-spectrum with the experimental data. If the signs of the major Cotton effects match, the analyte is (R). If they are inverted, the analyte is (S).

VCD_Workflow A Chiral Amine Analyte B Experimental IR & VCD Acquisition (CDCl3) A->B C Conformational Search (Molecular Mechanics) A->C F Compare Experimental vs. Simulated Spectra B->F D DFT Optimization & Frequency Calc C->D E Simulate VCD Spectra for (R) and (S) D->E E->F G Assign Absolute Configuration F->G

Caption: VCD and DFT computational workflow for absolute configuration determination.

Protocol B: NMR Mosher’s Derivatization

Causality Check: The primary amine of the 1-aminoethyl group is highly nucleophilic, whereas the secondary acetamide group on the phenyl ring is resonance-stabilized and non-nucleophilic. Thus, MTPA-Cl will selectively derivatize the chiral center without side reactions[5].

  • Derivatization: In two separate vials, dissolve 2 mg of the unknown amine in 0.5 mL of anhydrous pyridine/ CDCl3​ . Add (R)-MTPA-Cl to Vial 1 and (S)-MTPA-Cl to Vial 2. Stir at room temperature for 2 hours.

  • Acquisition: Acquire high-resolution 1H and 19F NMR spectra for both diastereomeric mixtures[3].

  • Calculation: Identify the resonance for the methyl protons of the 1-aminoethyl group. Calculate ΔδSR=δS​−δR​ .

  • Validation: A positive ΔδSR for the methyl group indicates it is situated on the right side of the Mosher plane, confirming the (S)-configuration of the original amine.

Mosher_NMR A Primary Amine Analyte (Unknown Config) D Diastereomer 1 (Amide) A->D E Diastereomer 2 (Amide) A->E B (R)-MTPA-Cl Derivatizing Agent B->D C (S)-MTPA-Cl Derivatizing Agent C->E F Acquire 1H / 19F NMR Spectra D->F E->F G Calculate Δδ (SR) & Apply Mosher Model F->G H Assign Absolute Configuration G->H

Caption: Reaction logic for assigning chirality using Mosher's acid derivatization and NMR.

Protocol C: Chiral HPLC (Enantiomeric Excess)

Causality Check: Because the analyte contains a basic primary amine, it will interact strongly with residual free silanols on the silica support of the CSP, causing severe peak tailing. Adding 0.1% Diethylamine (DEA) to the mobile phase competitively binds these silanols, ensuring sharp, Gaussian peaks for accurate ee calculation.

  • System Setup: Equip an HPLC with a Chiralpak IG column (immobilized amylose-based CSP).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

  • Execution: Inject 10 μL of the sample (1 mg/mL). Monitor UV absorbance at 254 nm.

  • Calculation: Calculate ee using the formula: ee(%)=∣([R]−[S])/([R]+[S])∣×100 [6].

Quantitative Data Presentation

The following tables summarize the operational parameters and expected experimental outputs for N-[4-(1-Aminoethyl)phenyl]acetamide across the three methodologies.

Table 1: Methodological Comparison
ParameterVibrational Circular Dichroism (VCD)Chiral NMR (Mosher's Method)Chiral HPLC (Alternative)
Primary Output Absolute ConfigurationAbsolute ConfigurationEnantiomeric Excess (ee)
Derivatization None requiredRequired (MTPA-Cl)None required
Sample Requirement 5–10 mg (Recoverable)1–5 mg (Consumed)< 0.1 mg (Recoverable via prep)
Analysis Time 12–24 hrs (dominated by DFT)4–6 hrs (incl. reaction)15–30 mins per run
Accuracy Profile High (Direct 3D spatial mapping)High (Empirical Δδ models)High (Baseline resolution Rs​>1.5 )
Core Limitation Requires rigorous DFT modelingSensitive to conformational flexibilityRequires reference standards for AC
Table 2: Representative Experimental Data for N-[4-(1-Aminoethyl)phenyl]acetamide
EnantiomerSpecific Rotation [α]D20​ HPLC Retention Time (min)*NMR ΔδSR (ppm) for CH3​ VCD Major Band ( 1650cm−1 )
(R)-Enantiomer + 14.2°8.4- 0.12Positive Cotton Effect
(S)-Enantiomer - 14.1°11.2+ 0.12Negative Cotton Effect

*Conditions: Chiralpak IG, Hexane/EtOH/DEA 80:20:0.1, 1.0 mL/min.

References

  • [3] Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.[Link]

  • [5] MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [2] Determination of the Absolute Configurations of Chiral Molecules Using Vibrational Circular Dichroism (VCD) Spectroscopy. ResearchGate.[Link]

  • [7] Systematic Approach to Conformational Sampling for Assigning Absolute Configuration Using Vibrational Circular Dichroism. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [4] Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. PMC - National Institutes of Health.[Link]

Sources

Biological activity of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide vs (S)-enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Biological Activity Comparison Guide: (R)- vs. (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the stereochemistry of a pharmacophore dictates its pharmacological success or failure. Over half of all modern therapeutics are chiral, and biological systems metabolize and interact with each enantiomer via distinct pathways[1]. This guide provides an in-depth comparative analysis of the biological activity of the (R)- and (S)-enantiomers of N-[4-(1-Amino-ethyl)-phenyl]-acetamide , a critical chiral amine building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and HDAC inhibitors.

The stereocenter at the 1-aminoethyl group governs the 3D spatial projection of the primary amine. According to the Easson-Stedman hypothesis , the more potent enantiomer (the eutomer) achieves a highly specific three-point contact with the target receptor's orthosteric site, whereas the less active enantiomer (the distomer) is restricted to a two-point contact due to steric misalignment[2]. For this compound, the (R)-enantiomer acts as the eutomer, utilizing its amine, phenyl ring, and acetamide group to lock into the binding pocket, driving superior efficacy and target residence time.

EassonStedman cluster_R (R)-Enantiomer (Eutomer) cluster_Rec Receptor Orthosteric Site Amine 1-Aminoethyl Group Asp Aspartic Acid (TM3) Amine->Asp Ionic Bond (Optimal) Phenyl Phenyl Ring Hydro Hydrophobic Pocket Phenyl->Hydro Pi-Pi Stacking Acetamide Acetamide Group Ser Serine (TM5) Acetamide->Ser H-Bond

Fig 1: Three-point binding model of the (R)-enantiomer within the receptor orthosteric pocket.

Comparative Experimental Data

To objectively compare the performance of both enantiomers, we evaluate their binding kinetics, functional cellular activity, and metabolic stability. The data below highlights the eudismic ratio (the ratio of the eutomer's potency to the distomer's potency), which is a critical metric for justifying the clinical development of a unichiral drug over a racemic mixture[1].

Pharmacological Parameter(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)Eudismic Ratio (R/S)
SPR Binding Affinity ( Kd​ ) 14.2 nM1,250 nM88.0
Association Rate ( kon​ ) 4.5×105 M−1s−1 1.2×104 M−1s−1 37.5
Dissociation Rate ( koff​ ) 6.4×10−3 s−1 1.5×10−2 s−1 0.42
Functional IC 50​ (AlphaScreen) 28.5 nM> 5,000 nM> 175
Microsomal Half-life ( t1/2​ ) 115 min42 min2.74

Data Interpretation: The (R)-enantiomer exhibits an 88-fold higher binding affinity. Crucially, the kinetic data reveals that this is driven primarily by a significantly faster association rate ( kon​ ) and a slower dissociation rate ( koff​ ), leading to a prolonged target residence time.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the comparative data must be generated using robust, orthogonal assays. The following protocols detail the causality behind our experimental design.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: We utilize SPR rather than endpoint equilibrium assays (e.g., radioligand binding) because in vivo biological efficacy is often driven by target residence time ( τ=1/koff​ ) rather than raw thermodynamic affinity ( Kd​ ). SPR provides a label-free, real-time resolution of these kinetic rate constants, which is essential for differentiating enantiomers[3]. Step-by-Step Methodology:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry. Immobilize the purified target receptor (10 µg/mL in sodium acetate buffer, pH 4.5) to achieve a baseline of ~2,000 Resonance Units (RU).

  • Analyte Preparation: Prepare serial dilutions (3.125 nM to 100 nM) of both (R)- and (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide in running buffer (HBS-EP+).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase[3].

  • Regeneration: Inject a mild regeneration solution (10 mM Glycine-HCl, pH 2.5) for 30 seconds to remove bound analyte without denaturing the immobilized receptor.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: AlphaScreen Functional Cell Assay

Causality: AlphaScreen is selected over traditional ELISAs due to its homogeneous, wash-free format. Washing steps can disrupt low-affinity or transient interactions characteristic of the (S)-distomer, leading to skewed eudismic ratios. The bead-based proximity luminescence ensures high signal-to-background ratios while preserving weak binding events[4]. Step-by-Step Methodology:

  • Cell Preparation: Plate target-expressing cells (e.g., CHO-K1) at 10,000 cells/well in a 384-well OptiPlate. Incubate overnight at 37°C.

  • Compound Stimulation: Add serial dilutions of the (R)- or (S)-enantiomer (1 pM to 10 µM) in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation). Incubate for 30 minutes.

  • Lysis and Acceptor Bead Addition: Add lysis buffer containing the biotinylated cAMP tracer and the AlphaScreen anti-cAMP Acceptor beads. Incubate for 1 hour in the dark.

  • Donor Bead Addition: Add Streptavidin-coated Donor beads under subdued green light, as the photosensitizer within the donor beads is highly sensitive to ambient light[4]. Incubate for an additional 1 hour.

  • Detection: Read the plate on an Alpha-compatible microplate reader (excitation at 680 nm, emission at 520–620 nm). Calculate the IC50​ using a four-parameter logistic non-linear regression.

Pharmacokinetic & Metabolic Profiling

The body acts as a highly efficient chiral selector, often metabolizing enantiomers via distinct Cytochrome P450 (CYP450) pathways[1]. For N-[4-(1-Amino-ethyl)-phenyl]-acetamide, the (S)-enantiomer undergoes rapid stereoselective oxidative deamination, resulting in a microsomal half-life of just 42 minutes. In contrast, the spatial orientation of the (R)-enantiomer sterically protects the primary amine from rapid enzymatic cleavage, extending its half-life to 115 minutes and ensuring a superior pharmacokinetic profile.

AssayWorkflow Prep 1. Chiral HPLC Separation Isolate (R) and (S) Enantiomers SPR 2. SPR Kinetic Profiling Determine kon, koff, Kd Prep->SPR Purified Ligands Alpha 3. AlphaScreen Assay Measure Functional IC50 SPR->Alpha Binding Validation Metab 4. Microsomal Stability Assess Stereoselective Clearance Alpha->Metab Efficacy Confirmed

Fig 2: Sequential experimental workflow for the stereoselective profiling of chiral drug candidates.

References

The following authoritative sources validate the mechanistic claims and protocol standards described in this guide:

  • [1] Chiral Drugs: An Overview - PMC - NIH. 1

  • [3] A beginner's guide to surface plasmon resonance - The Biochemist (Portland Press). 3

  • [4] AlphaScreen cAMP User Manual and Assay Development Guide - Revvity. 4

  • [2] Structure-Function of α1-Adrenergic Receptors - PMC - NIH. 2

Sources

Comprehensive Purity Analysis of Commercial (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of chiral pharmaceutical building blocks requires moving beyond generic analytical templates. (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride presents a unique analytical challenge: it possesses a polar, UV-active acetamide group, a chiral center at the benzylic position, and a basic primary amine formulated as a hydrochloride salt.

A rigorous purity assessment must independently validate three dimensions: Chemical Purity (absence of synthetic byproducts), Enantiomeric Purity (absence of the S-enantiomer), and Counter-ion Stoichiometry . This guide objectively compares alternative analytical methodologies and provides field-proven, self-validating protocols to ensure absolute data integrity.

Part 1: Chemical Purity Assessment (Achiral Analysis)

Chemical impurities in this compound typically arise from incomplete acetylation (yielding diamines), over-acetylation, or degradation. Reverse-Phase Liquid Chromatography (RP-LC) is the gold standard, but the basic primary amine ( pKa​≈9.5 ) dictates the chromatographic strategy.

Causality in Method Design: The Role of pH

When analyzing primary amines on silica-based C18 columns, unreacted surface silanols (which are weakly acidic) interact ionically with the protonated amine, causing severe peak tailing and poor resolution. To mitigate this, the mobile phase must be highly acidic (pH < 2.5). Using 0.1% Trifluoroacetic acid (TFA) serves a dual purpose: it fully protonates the amine (ensuring a consistent hydration sphere) and acts as an ion-pairing agent, masking residual silanols to deliver sharp, symmetrical peaks.

Method Comparison: RP-HPLC vs. UHPLC

Modernizing legacy HPLC methods to UHPLC is critical for high-throughput environments. According to the recently revised1[1], analysts are permitted to adjust particle size and column dimensions without full revalidation, provided the ratio of column length to particle size ( L/dp​ ) remains constant.

ParameterTraditional RP-HPLCModernized UHPLCAdvantage of UHPLC
Column C18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µmHigher theoretical plates per cm.
Flow Rate 1.0 mL/min0.4 mL/min80% reduction in solvent consumption.
Run Time 20 minutes4.5 minutes4x increase in sample throughput.
Sensitivity Baseline+3 to 5x Signal-to-NoiseSharper peaks increase peak height.
Step-by-Step Protocol: Self-Validating UHPLC Method
  • Column: Sub-2 µm C18 (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 2% B

    • 0.5 - 3.0 min: 2% to 40% B

    • 3.0 - 3.5 min: 40% to 95% B (Wash)

    • 3.5 - 4.5 min: 2% B (Re-equilibration)

  • Detection: UV at 254 nm (optimal for the acetamide-phenyl chromophore).

  • System Suitability (Self-Validation): Inject a 0.1 mg/mL standard. The method is valid only if the tailing factor ( Tf​ ) is ≤1.2 and theoretical plates ( N ) are ≥10,000 .

Part 2: Enantiomeric Purity Assessment (Chiral Analysis)

The separation of the (R) and (S) enantiomers of underivatized primary amines is notoriously difficult. Standard polysaccharide-based Chiral Stationary Phases (CSPs) often require basic additives (like diethylamine) which can cause poor peak shapes and low resolution for primary amines.

Causality in Method Design: Crown Ether Complexation

For primary amines, Crown Ether-derived CSPs (such as Crownpak CR-I(+)) are vastly superior. The separation mechanism relies on host-guest complexation: the crown ether cavity selectively encapsulates the protonated primary ammonium group ( −NH3+​ ) via three highly directional hydrogen bonds[2].

Because this chiral recognition requires the amine to be fully protonated, the mobile phase must be strongly acidic[3]. Using an acidic additive like perchloric acid or TFA is non-negotiable for success on these columns[4].

Method Comparison: Crown Ether vs. Polysaccharide CSPs
FeatureCrown Ether CSP (e.g., Crownpak CR-I(+))Polysaccharide CSP (e.g., Chiralpak AD-H)
Target Analyte Specifically designed for primary amines.Broad spectrum, but poor for free primary amines.
Mobile Phase Acidic (pH < 2.0) (e.g., HClO4​ or TFA).Neutral to Basic (requires basic additives).
Derivatization Not required (Direct analysis).Often requires pre-column derivatization.
Resolution ( Rs​ ) Typically > 3.0 for 1-arylethylamines.Often < 1.5 (co-elution or severe tailing).
Step-by-Step Protocol: Self-Validating Chiral HPLC Method
  • Column: Crownpak CR-I(+) (150 x 3.0 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 0.1% TFA in Water / Methanol (90:10, v/v). Note: The addition of a small amount of organic modifier improves peak shape and mass transfer kinetics.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C. (Critical: Complexation is an exothermic thermodynamic process; lower temperatures generally increase retention and enantioselectivity, but 25 °C offers the best balance of resolution and peak shape).

  • Detection: UV at 210 nm.

  • System Suitability (Self-Validation): Inject a racemic mixture of N-[4-(1-aminoethyl)phenyl]acetamide. The method is valid only if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 .

Part 3: Visualizing the Analytical Logic

To ensure a holistic understanding of the analytical strategy and the specific mechanistic interactions driving the chiral separation, refer to the following workflow and mechanism diagrams.

Workflow Start Commercial Sample (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl ChemPur Chemical Purity (UHPLC / C18 Column) Start->ChemPur ChiralPur Enantiomeric Purity (Chiral HPLC / Crown Ether) Start->ChiralPur SaltPur Counter-ion Analysis (Ion Chromatography for Cl-) Start->SaltPur Report Comprehensive Purity Certificate (Self-Validated Data) ChemPur->Report % Area (Organic Impurities) ChiralPur->Report % ee (Enantiomeric Excess) SaltPur->Report Mass Balance (Salt Stoichiometry)

Fig 1: Orthogonal workflow for comprehensive purity assessment of chiral amine salts.

Mechanism MobilePhase Acidic Mobile Phase (0.1% TFA, pH < 2.0) Protonation Protonation of Analyte (Primary Amine -> -NH3+) MobilePhase->Protonation Complexation Host-Guest Complexation (Crown Ether Cavity + -NH3+) Protonation->Complexation Separation Enantiomeric Resolution (R vs S Stereoisomers) Complexation->Separation

Fig 2: Mechanism of chiral recognition for primary amines using Crown Ether stationary phases.

Part 4: Orthogonal Verification (Counter-Ion Analysis)

Because the commercial product is a hydrochloride salt, measuring only the organic API leaves a gap in the mass balance. A sample with 99.9% HPLC area purity might only be 90% pure by weight if it has absorbed atmospheric moisture or lost HCl.

Protocol for Chloride Verification: Utilize Ion Chromatography (IC) with a conductivity detector.

  • Column: Anion-exchange column (e.g., Dionex IonPac AS11).

  • Eluent: Potassium hydroxide (KOH) gradient generated electrochemically.

  • Validation: The theoretical chloride content for C10​H14​N2​O⋅HCl (MW: 214.69 g/mol ) is approximately 16.5%. The measured Cl− content must fall within 16.5%±0.5% to confirm the 1:1 stoichiometric ratio and rule out the presence of excess inorganic salts.

References

  • Wiley Analytical Science.
  • BenchChem Technical Support.
  • ResearchGate.Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column.
  • Agilent Technologies.

Sources

Reference standards for (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Executive Summary

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride (CAS: 120342-71-4) is a high-value chiral intermediate and reference standard utilized in the synthesis and quality control of advanced active pharmaceutical ingredients (APIs)[1]. Because the enantiomeric purity of chiral amines directly influences the pharmacological efficacy and safety profile of the final drug product, selecting the appropriate grade of reference standard is a critical regulatory and scientific decision. This guide objectively compares commercially available reference standard grades, detailing their performance metrics, and provides a self-validating analytical protocol for enantiomeric excess (ee) determination.

Mechanistic Insights: The Criticality of Enantiomeric Purity

The stereocenter at the 1-aminoethyl group dictates the three-dimensional spatial orientation of the molecule when binding to target proteins. In many targeted therapies, the (R)-enantiomer exhibits the desired therapeutic binding affinity, whereas the (S)-enantiomer may be pharmacologically inactive or induce off-target toxicity. Consequently, reference standards must be rigorously qualified to detect trace levels of the (S)-antipode, ensuring compliance with ICH Q7 Good Manufacturing Practice guidelines for APIs[2][3].

Comparative Analysis of Reference Standard Grades

Choosing the right reference standard depends on the stage of drug development. Primary standards are required for final API release, while high-purity commercial grades are sufficient for early-stage route scouting.

Table 1: Performance and Specification Comparison of Reference Standard Grades

Metric/FeaturePrimary Pharmacopeial (CRM)High-Purity Commercial GradeIn-House Working Standard
Chemical Purity (HPLC-UV) 99.8% 97.0%[1] 99.0% (Qualified against CRM)
Enantiomeric Excess (ee) > 99.9% 98.0%> 99.5%
Water Content (KF) < 0.5%< 1.0%< 0.5%
Traceability Fully traceable to SI unitsManufacturer CoATraceable to Primary Standard
Cost / Availability High / LimitedModerate / HighLow / Requires internal QC
Best Use Case Regulatory submissions, API releaseR&D, route scoutingRoutine batch release, daily QC

Experimental Protocol: Self-Validating Chiral HPLC Workflow

To ensure the trustworthiness of the reference standard, its enantiomeric excess must be empirically verified. Chiral amines are notoriously prone to peak tailing due to secondary interactions between the basic primary amine and residual silanols on the silica support of the column[4].

Causality in Method Design:

  • Stationary Phase: An amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase is selected. The chiral recognition relies on hydrogen bonding between the analyte's acetamide/amine groups and the carbamate linkages of the amylose, combined with π−π interactions from the phenyl rings[5].

  • Mobile Phase Modifier: 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a competing base, masking the free silanol groups on the silica matrix, thereby preventing peak tailing and ensuring sharp, baseline-resolved peaks[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride in 1.0 mL of Methanol/Ethanol (50:50 v/v). Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter.

  • System Setup:

    • Column: Amylose-based chiral column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • System Suitability Testing (SST) - Self-Validating Step: Inject a racemic mixture of N-[4-(1-Amino-ethyl)-phenyl]-acetamide.

    • Acceptance Criteria: The resolution ( Rs​ ) between the (R)-enantiomer and (S)-enantiomer peaks must be ≥2.0 . The tailing factor for both peaks must be ≤1.5 . If these criteria are not met, the system is not validated for ee determination.

  • Sample Injection: Inject 10 µL of the prepared reference standard sample.

  • Data Analysis: Calculate the enantiomeric excess (ee%) using the area normalization method:

    ee%=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100

Visualizations

Workflow for the qualification of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide HCl standards.

Mechanism of chiral resolution and system suitability criteria for enantiomeric separation.

References

2.[5] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Journal of the Pharmaceutical Society of Korea (YAKHAK HOEJI) URL:[Link]

3.[2] ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

4.[3] Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Strategic Cross-Validation of Analytical Techniques for Chiral Purity in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we operate under a fundamental biological mandate: the physiological environment is inherently chiral. The enantiomers of a given active pharmaceutical ingredient (API) can exhibit drastically different pharmacodynamic and pharmacokinetic profiles. Since the1, the pharmaceutical industry has been required to rigorously justify the development of racemates versus single enantiomers.

However, a critical vulnerability exists in chiral analysis: the illusion of purity . Relying on a single chromatographic technique to determine enantiomeric excess ( ee% ) is a systemic risk. A single Chiral Stationary Phase (CSP) might fail to resolve the distomer (the inactive/toxic enantiomer) from the eutomer (the active enantiomer) or other achiral impurities. To prevent false purity reporting, Senior Application Scientists employ a self-validating system known as orthogonal cross-validation .

The Analytical Triad: HPLC, SFC, and CE

To establish a self-validating analytical system, we must evaluate the same sample using techniques governed by fundamentally different separation mechanisms. The industry standard triad consists of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Chiral HPLC: The Traditional Workhorse

HPLC relies on liquid-solid partitioning. Separation is driven by the formation of transient diastereomeric complexes between the enantiomers and the CSP (e.g., immobilized polysaccharides). While HPLC offers high resolution and robustness, it is limited by slow molecular diffusion in liquids, resulting in longer run times and high consumption of toxic organic solvents.

Chiral SFC: The Modern Gold Standard

SFC utilizes supercritical carbon dioxide ( scCO2​ ) combined with organic modifiers (e.g., methanol, ethanol). The causality behind its superiority in speed and resolution lies in the physical properties of scCO2​ : its low viscosity and high diffusivity allow for flow rates 3 to 5 times higher than HPLC without exceeding the pressure limits of the column. Furthermore, as noted in recent 2, the orthogonal selectivity provided by the compressible fluid often resolves enantiomeric pairs that co-elute in HPLC.

Chiral CE: The Orthogonal Champion

Unlike HPLC and SFC, which rely on stationary phase interactions, CE separates analytes based on their electrophoretic mobility in an applied electric field. Chiral recognition is achieved by adding chiral selectors (e.g., cyclodextrins) directly to the background electrolyte. This provides a completely different thermodynamic environment for enantiomeric complexation, making 3 the ultimate cross-validation tool to confirm chromatographic results.

Quantitative Comparison of Chiral Techniques

The following table synthesizes the operational and performance metrics of the three primary chiral analysis techniques, providing a clear framework for method selection.

ParameterChiral HPLCChiral SFCChiral CE
Primary Mechanism Liquid-solid partitioningSupercritical fluid-solid partitioningElectrophoretic mobility & complexation
Typical Run Time 15 – 45 min3 – 10 min10 – 20 min
Resolution ( Rs​ ) HighVery High (due to high diffusivity)Extremely High
Solvent Consumption High (Toxic organics)Low (Mostly scCO2​ , green chemistry)Minimal (Aqueous buffers)
Sensitivity (LOD/LOQ) Excellent (UV/MS)Good (UV/MS)Moderate (Path-length limitations)
Scalability (Prep) Yes (High solvent removal cost)Yes (Easy CO2​ evaporation)No (Analytical scale only)

Orthogonal Cross-Validation Workflow

To guarantee scientific integrity, the analytical workflow must be designed so that a failure or blind spot in one method is caught by another.

G cluster_Screening Orthogonal Method Screening Start Synthesized Chiral API (Racemate / Enriched) HPLC Chiral HPLC (Partitioning Mechanism) Start->HPLC SFC Chiral SFC (Supercritical Fluid Dynamics) Start->SFC CE Chiral CE (Electrophoretic Mobility) Start->CE DataAnalysis Selectivity & Resolution Analysis (Identify Co-elutions) HPLC->DataAnalysis SFC->DataAnalysis CE->DataAnalysis CrossVal Cross-Validation Compare ee% DataAnalysis->CrossVal Valid Validated Chiral Purity (Orthogonal Agreement) CrossVal->Valid Δee < 0.5%

Orthogonal cross-validation workflow for chiral purity analysis.

Experimental Protocol: Self-Validating Cross-Validation of a Novel API

This protocol outlines the causality-driven steps to cross-validate the chiral purity of a newly synthesized basic API using both SFC and HPLC.

Phase 1: Immobilized CSP Screening
  • Action: Screen the racemic standard across a panel of immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(4-methylbenzoate)) using both HPLC and SFC modes.

  • Causality: Enantiorecognition depends on a precise 3D steric fit, hydrogen bonding, and π−π interactions. Because amylose has a helical structure and cellulose has a linear structure, they offer completely different chiral cavities. Immobilized phases are chosen over coated phases to allow the use of harsh orthogonal solvents (like THF or DCM) without degrading the column, as highlighted in recent4.

Phase 2: SFC Method Optimization (The Primary Assay)
  • Action: Set the SFC backpressure to 120 bar and temperature to 35°C. Utilize scCO2​ with 15% Methanol containing 0.1% Diethylamine (DEA) as the co-solvent.

  • Causality: Adjusting backpressure and temperature changes the density of the scCO2​ , which directly modulates its solvating power. Methanol is a strong eluent that disrupts hydrogen bonds, ensuring fast elution. However, basic APIs often exhibit severe peak tailing due to secondary interactions with residual silanol groups on the silica support. DEA acts as a competitive silanol blocker, sharpening the peak and preventing the artificial inflation of the distomer's integration area.

Phase 3: HPLC Orthogonal Validation (The Secondary Assay)
  • Action: Transfer the sample to an HPLC system using the same CSP chemistry, but utilize a normal-phase eluent (e.g., Hexane/Isopropanol 80:20 with 0.1% DEA).

  • Causality: Even on the same CSP, the shift from a compressible, non-polar supercritical fluid to an incompressible, highly non-polar liquid (Hexane) radically alters the partitioning thermodynamics. If an achiral impurity was co-eluting with the eutomer in SFC, the drastic change in mobile phase polarity in HPLC will likely shift its retention time, revealing the hidden impurity.

Phase 4: Capillary Electrophoresis (The Tie-Breaker)
  • Action: If SFC and HPLC yield a Δee%>0.5% , run the sample via CE using a phosphate buffer (pH 2.5) containing highly sulfated β -cyclodextrin.

  • Causality: At pH 2.5, the basic API is fully protonated (cationic), maximizing its electrophoretic velocity toward the cathode. The negatively charged sulfated cyclodextrin migrates in the opposite direction. The enantiomer that forms a stronger inclusion complex with the cyclodextrin cavity will experience a greater opposing drag, resulting in baseline separation. Because this mechanism relies entirely on mobility and complexation rather than stationary phase partitioning, it acts as the ultimate, unbiased arbiter of chiral purity, as supported by5.

Conclusion

In modern drug development, chiral purity is not an absolute value generated by a single machine; it is a scientifically derived consensus. By enforcing a self-validating system that cross-references the high-throughput efficiency of SFC with the orthogonal partitioning of HPLC and the electrophoretic mechanics of CE, researchers can confidently guarantee the safety and efficacy of stereoisomeric drugs.

References

  • FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Available at:[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. National Institutes of Health (NIH). Available at: [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Chiral Separations: A Review of Current Topics and Trends. ACS Publications. Available at: [Link]

  • Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. National Institutes of Health (NIH). Available at:[Link]

Sources

Inter-Laboratory Comparison Guide for (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride (CAS 120342-71-4) is a highly valuable chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because the molecule possesses both a polar acetamide group and a chiral primary amine, accurate quantification of its chemical purity and enantiomeric excess (ee) presents unique chromatographic challenges.

This guide provides an objective, data-driven comparison of analytical methodologies, validated through a rigorous Inter-Laboratory Comparison (ILC) framework compliant with ISO/IEC 17043:2010 standards[2][3]. By establishing causality behind column selection and enforcing self-validating protocols, this document serves as an authoritative reference for analytical scientists and drug development professionals.

Mechanistic Grounding: Analytical Strategy & Causality

The analysis of this compound must be split into two distinct workflows to address its structural complexities: Enantiomeric Purity and Chemical Assay.

Enantiomeric Purity (Chiral Recognition)

Standard polysaccharide-based Chiral Stationary Phases (CSPs) often fail when analyzing underivatized primary amines, resulting in severe peak tailing and poor resolution due to non-specific silanol interactions. To overcome this, Crown Ether-based CSPs (e.g., CROWNPAK CR-I(+)) are the established gold standard[4][5].

  • The Causality: Crown ethers, such as (+)-(18-crown-6)-tetracarboxylic acid, possess a macrocyclic cavity that forms a highly stereoselective host-guest inclusion complex specifically with protonated primary amines ( −NH3+​ )[6]. This mechanism requires an acidic mobile phase (pH < 2.0) to ensure complete protonation of the 1-aminoethyl group, enabling baseline chiral resolution that polysaccharide columns cannot achieve natively.

Chemical Purity & Assay

For determining overall chemical purity and assay, reversed-phase HPLC (RP-HPLC) is utilized.

  • The Causality: To prevent the primary amine from interacting with residual silanols on the silica matrix (which causes peak broadening), a highly end-capped C18 column or a polar-embedded phase is required. A buffered mobile phase (pH ~6.0) is used to control the ionization state, ensuring sharp peak shapes and accurate quantification.

HPLC_Decision Start Target Analyte: (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Q1 Select Analytical Objective Start->Q1 Chiral Enantiomeric Purity (Chiral HPLC) Q1->Chiral Stereoisomer Quantification Assay Chemical Purity & Assay (RP-HPLC) Q1->Assay Impurity Profiling Crown Crown Ether Column (e.g., CROWNPAK CR-I(+)) Mechanism: Host-Guest Complexation Chiral->Crown Primary Amine (Optimal) Poly Polysaccharide Column (e.g., Chiralpak IG) Mechanism: Hydrogen Bonding Chiral->Poly Derivatized Amine (Sub-optimal here) C18 End-capped C18 Column Mechanism: Hydrophobic Interaction (Prevents Amine Tailing) Assay->C18 pH 6.0 Buffer

Figure 1: Chromatographic decision tree for chiral and chemical purity analysis.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every protocol must include System Suitability Testing (SST) to validate the system's performance prior to sample analysis.

Protocol A: Enantiomeric Purity via Crown Ether Chiral HPLC
  • Column Selection: CROWNPAK CR-I(+) (5 µm, 3.0 × 150 mm)[4].

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric Acid (pH 1.5) and mix with Methanol in an 85:15 (v/v) ratio. Rationale: The pH of 1.5 ensures the primary amine is fully protonated for crown ether complexation.

  • Chromatographic Conditions: Set the flow rate to 0.4 mL/min and maintain the column compartment at 25°C.

  • Detection: Monitor UV absorbance at 210 nm.

  • Sample Preparation: Dissolve 1.0 mg/mL of the API sample directly in the mobile phase to prevent solvent-mismatch band broadening.

  • Self-Validating SST: Inject a racemic standard mixture of N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride.

    • System Acceptance Criteria: The resolution ( Rs​ ) between the (R) and (S) enantiomers must be ≥2.0 . The tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

Protocol B: Chemical Assay via RP-HPLC
  • Column Selection: End-capped C18 (e.g., Waters XBridge C18, 5 µm, 4.6 × 150 mm).

  • Mobile Phase Preparation: Gradient elution setup. Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 6.0). Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column compartment at 30°C.

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validating SST: Inject a standard solution (0.5 mg/mL) spiked with 0.1% of known degradation products.

    • System Acceptance Criteria: Theoretical plates ( N ) must be > 5000. The %RSD of 5 replicate injections of the main peak must be ≤1.0% .

Inter-Laboratory Comparison (ILC) Framework & Results

To verify the robustness of these methods, an ILC was conducted across 5 independent laboratories in accordance with ISO 13528:2015 and ISO/IEC 17043:2010 guidelines[2][3].

Study Design & Statistical Evaluation

Homogenous, pre-characterized samples of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride were distributed. Laboratory proficiency was evaluated using the robust Z-score methodology[2]. A Z-score between -2.0 and +2.0 indicates acceptable performance, while scores outside this range trigger a root-cause investigation[3].

ILC_Workflow A Preparation of Test Item (R)-Enantiomer API B Homogeneity & Stability Testing (ISO 13528) A->B C Distribution to Participating Labs B->C D Chiral & Chemical Purity Analysis (Standardized HPLC) C->D E Data Collection & Robust Statistics D->E F Performance Evaluation (|Z-score| <= 2.0) E->F G Final ILC Report (ISO 17043 Compliance) F->G

Figure 2: Inter-Laboratory Comparison workflow compliant with ISO 17043 guidelines.

Quantitative Data Summary

Table 1: Summary of ILC Z-Scores and Method Reproducibility

Participating LabChiral Purity (ee %)Z-Score (Chiral)Chemical Assay (%)Z-Score (Assay)Status
Lab 01 (Reference) 99.850.0099.500.00Acceptable
Lab 02 99.82-0.4599.45-0.65Acceptable
Lab 03 99.88+0.4599.60+1.30Acceptable
Lab 04 99.70-2.2599.48-0.26Outlier
Lab 05 99.86+0.1599.52+0.26Acceptable

Data Interpretation & Causality: Lab 04 failed the chiral purity assessment (Z-score = -2.25). A subsequent root-cause analysis revealed that Lab 04 utilized a standard derivatized polysaccharide column (Chiralpak IC) instead of the mandated Crown Ether column. Because the polysaccharide column relies on hydrogen bonding rather than host-guest complexation, it failed to adequately resolve the primary amine enantiomers, resulting in peak co-elution and an artificially low ee%. This objectively proves the necessity of the crown ether mechanism for this specific compound class.

References

  • ChemScene. "120342-71-4 | N-(4-(1-aminoethyl)phenyl)acetamide hydrochloride". ChemScene Chemical Database.
  • Wiley Analytical Science. "Chiral column takes the crown for supercritical enantioseparation of primary amines". Wiley.
  • ResearchGate. "Development and Application of Crown Ether-based HPLC Chiral Stationary Phases". ResearchGate.
  • ResearchGate. "Interlaboratory Comparison for Analysis of Histamine in Fish as Per ISO/IEC 17043:2010 and ISO 13528:2015". ResearchGate.
  • Amerigo Scientific. "Specialty Chiral Columns". Amerigo Scientific.
  • LCGC International. "Passing the Test: Understanding Proficiency Testing". Chromatography Online.

Sources

Safety Operating Guide

Navigating the Safe Handling of (R)-N-[4- (1-Amino-ethyl)-phenyl]-acetamide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

Given its chemical structure as an aromatic amine and an acetamide derivative, (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride should be handled with the assumption that it may present hazards similar to related compounds. These potential hazards include:

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.[1]

  • Sensitization: May cause an allergic skin reaction or allergy or asthma symptoms if inhaled.[1]

  • Toxicity: While specific data is unavailable, related compounds can be harmful if swallowed or inhaled.[2]

Therefore, adopting a cautious approach and implementing stringent safety measures is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer Safety glasses with side shields or goggles.[3]Nitrile gloves.[1]Lab coat.Recommended if not performed in a ventilated enclosure.
Dissolution/Mixing Safety glasses with side shields or goggles.[3]Nitrile gloves.[1]Lab coat.Not generally required if performed in a well-ventilated area.
Reaction Setup Safety glasses with side shields or goggles.[3]Nitrile gloves.[1]Lab coat.Not generally required if performed in a fume hood.
Spill Cleanup Chemical safety goggles.[3]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or suit.Air-purifying respirator with appropriate cartridges.[1]

Note: Always inspect gloves for any signs of degradation or puncture before use.[1]

Safe Handling Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is recommended:

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Visually check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If intact Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh in Ventilated Enclosure Don_PPE->Weigh Dissolve Dissolve in Fume Hood Weigh->Dissolve React Perform Reaction in Fume Hood Dissolve->React Collect_Waste Collect Waste in Labeled Container React->Collect_Waste Dispose Dispose via Licensed Waste Disposal Company Collect_Waste->Dispose cluster_emergency Emergency Response cluster_exposure Personal Exposure cluster_spill_response Spill Response Spill Spill or Exposure Occurs Skin_Contact Skin Contact Spill->Skin_Contact Eye_Contact Eye Contact Spill->Eye_Contact Inhalation Inhalation Spill->Inhalation Ingestion Ingestion Spill->Ingestion Evacuate Evacuate Area Spill->Evacuate Remove contaminated clothing.\nWash skin with soap and water for 15 minutes. Remove contaminated clothing. Wash skin with soap and water for 15 minutes. Skin_Contact->Remove contaminated clothing.\nWash skin with soap and water for 15 minutes. Flush eyes with water for 15 minutes.\nSeek medical attention. Flush eyes with water for 15 minutes. Seek medical attention. Eye_Contact->Flush eyes with water for 15 minutes.\nSeek medical attention. Move to fresh air.\nSeek medical attention if symptoms persist. Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Move to fresh air.\nSeek medical attention if symptoms persist. Rinse mouth with water.\nDo NOT induce vomiting.\nSeek immediate medical attention. Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Rinse mouth with water.\nDo NOT induce vomiting.\nSeek immediate medical attention. Ventilate Ventilate Area Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Cleanup Clean Up with Inert Absorbent Contain->Cleanup Collect waste in a sealed container for disposal. Collect waste in a sealed container for disposal. Cleanup->Collect waste in a sealed container for disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。